molecular formula C6H9BN2O4 B1301089 2,4-Dimethoxypyrimidine-5-boronic acid CAS No. 89641-18-9

2,4-Dimethoxypyrimidine-5-boronic acid

Cat. No.: B1301089
CAS No.: 89641-18-9
M. Wt: 183.96 g/mol
InChI Key: LKGKUACPLXCVOF-UHFFFAOYSA-N
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Description

2,4-Dimethoxypyrimidine-5-boronic acid is a useful research compound. Its molecular formula is C6H9BN2O4 and its molecular weight is 183.96 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,4-dimethoxypyrimidin-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H9BN2O4/c1-12-5-4(7(10)11)3-8-6(9-5)13-2/h3,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGKUACPLXCVOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301008905
Record name (2,4-Dimethoxypyrimidin-5-yl)boronic acid
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Molecular Weight

183.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89641-18-9
Record name (2,4-Dimethoxypyrimidin-5-yl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,4-dimethoxypyrimidin-5-yl)boronic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Dimethoxypyrimidine-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the primary synthetic pathway for 2,4-dimethoxypyrimidine-5-boronic acid, a valuable reagent in chemical and pharmaceutical research. The synthesis is a two-step process commencing with the preparation of 5-bromo-2,4-dimethoxypyrimidine, followed by a lithium-halogen exchange and subsequent borylation. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and quantitative data to facilitate the replication and optimization of this synthesis.

Core Synthesis Pathway

The synthesis of this compound is primarily achieved through a two-step reaction sequence starting from 5-bromo-2,4-dichloropyrimidine. The initial step involves a nucleophilic substitution of the chlorine atoms with methoxy groups, followed by a lithium-halogen exchange and subsequent reaction with a borate ester to yield the final boronic acid.

Synthesis_Pathway A 5-Bromo-2,4-dichloropyrimidine C 5-Bromo-2,4-dimethoxypyrimidine A->C Nucleophilic Substitution B Sodium Methoxide in Methanol E This compound C->E Lithiation- Borylation D 1. n-Butyllithium, THF, -78 °C 2. Triisopropyl borate 3. Acidic Workup

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.

Step 1: Synthesis of 5-Bromo-2,4-dimethoxypyrimidine

This procedure outlines the conversion of 5-bromo-2,4-dichloropyrimidine to 5-bromo-2,4-dimethoxypyrimidine.

Methodology:

  • A solution of sodium methoxide is prepared by carefully adding sodium metal to anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooling in an ice bath.

  • To this cooled solution, 5-bromo-2,4-dichloropyrimidine, dissolved in a minimal amount of anhydrous methanol, is added dropwise.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.

  • Purification is achieved by column chromatography on silica gel.

ParameterValueReference
Starting Material5-bromo-2,4-dichloropyrimidine[1]
ReagentSodium methoxide in methanol[1]
SolventMethanol[1]
TemperatureRoom Temperature[1]
Reaction TimeMonitored by TLC[1]
PurificationColumn Chromatography[1]
Step 2: Synthesis of this compound

This section details the conversion of 5-bromo-2,4-dimethoxypyrimidine to the target boronic acid via a lithium-halogen exchange followed by borylation.

Methodology:

  • 5-Bromo-2,4-dimethoxypyrimidine is dissolved in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask under an inert atmosphere.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • n-Butyllithium (n-BuLi) in hexanes is added dropwise to the stirred solution, and the mixture is maintained at -78 °C for a specified time to ensure complete lithium-halogen exchange.

  • Triisopropyl borate is then added dropwise to the reaction mixture at -78 °C.

  • The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • The mixture is extracted with an organic solvent such as ethyl acetate.

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified, typically by recrystallization or column chromatography, to afford this compound as a white to off-white solid.

ParameterValueReference
Starting Material5-Bromo-2,4-dimethoxypyrimidine[2]
Reagent 1n-ButyllithiumGeneral Lithiation Protocols
Reagent 2Triisopropyl borate[2]
SolventTetrahydrofuran (THF)General Lithiation Protocols
Temperature-78 °C to Room TemperatureGeneral Lithiation Protocols
PurificationRecrystallization/Column ChromatographyGeneral Chemical Practice

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields can vary depending on the scale and specific reaction conditions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Purity (%)Typical Yield (%)
5-Bromo-2,4-dimethoxypyrimidineC₆H₇BrN₂O₂219.04Not specified>9570-85
This compoundC₆H₉BN₂O₄183.96117>9860-75

Data compiled from commercial supplier information and typical yields for analogous reactions.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the entire synthesis process.

Experimental_Workflow cluster_step1 Step 1: Synthesis of 5-Bromo-2,4-dimethoxypyrimidine cluster_step2 Step 2: Synthesis of this compound A1 Prepare Sodium Methoxide Solution A2 Add 5-Bromo-2,4-dichloropyrimidine A1->A2 A3 Reaction at Room Temperature A2->A3 A4 Workup and Extraction A3->A4 A5 Purification (Column Chromatography) A4->A5 B1 Dissolve 5-Bromo-2,4-dimethoxypyrimidine in THF A5->B1 Proceed with Purified Intermediate B2 Cool to -78 °C B1->B2 B3 Add n-Butyllithium (Lithiation) B2->B3 B4 Add Triisopropyl Borate (Borylation) B3->B4 B5 Acidic Workup B4->B5 B6 Extraction and Purification B5->B6

Caption: Experimental workflow for the two-step synthesis.

References

An In-depth Technical Guide to 2,4-Dimethoxypyrimidine-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxypyrimidine-5-boronic acid is a versatile heterocyclic organic compound that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its pyrimidine core is a common scaffold in numerous biologically active molecules, and the presence of the boronic acid functional group makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures, particularly biaryl and heteroaryl structures.

This technical guide provides a comprehensive overview of the physicochemical properties, a representative experimental protocol for its application in Suzuki-Miyaura coupling, and a discussion of its significance in research and development.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

PropertyValueReference(s)
Molecular Formula C₆H₉BN₂O₄[1]
Molecular Weight 183.96 g/mol [1]
Appearance White to off-white solid/crystalline powder[1]
Melting Point 113-117 °C
Solubility Soluble in DMSO (100 mg/mL)
Purity (Assay) Typically available in 90% to >98% purity[1]
Common Impurities May contain 5-bromo-2,4-dimethoxypyrimidine and varying amounts of its corresponding anhydride.[1]
Storage Conditions Recommended storage at 2-8°C for short-term and -20°C for long-term (up to 3 years for the powder).
Solution Storage Stock solutions in solvent should be stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[2]
CAS Number 89641-18-9[1]

Experimental Protocols: Application in Suzuki-Miyaura Cross-Coupling

This compound is frequently utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 2,4-dimethoxypyrimidin-5-yl moiety onto various molecular scaffolds. Below is a general, representative protocol for a microwave-assisted Suzuki-Miyaura coupling reaction.

Disclaimer: This protocol is a general guideline and may require optimization based on the specific substrate, desired scale, and available laboratory equipment.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Solvent system (e.g., 1,4-dioxane and water)

  • Inert gas (Argon or Nitrogen)

  • Microwave reactor

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography system)

Procedure:

  • Reaction Setup:

    • To a microwave reaction vial, add the aryl halide (1.0 eq), this compound (1.0-1.5 eq), and potassium carbonate (2.0-3.0 eq).

    • Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.5-5 mol%).

    • The reaction vessel is sealed and the atmosphere is replaced with an inert gas (e.g., by evacuating and backfilling with argon three times).

  • Solvent Addition:

    • Under the inert atmosphere, add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water). The solvent should be degassed prior to use by bubbling with an inert gas for 15-20 minutes.

  • Microwave-Assisted Reaction:

    • Place the sealed vial into the microwave reactor.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) for a specified time (e.g., 15-30 minutes).[3] The progress of the reaction should be monitored by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is then purified by a suitable method, most commonly column chromatography on silica gel, to yield the desired coupled product.

Characterization:

The final product should be characterized using standard analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.

Suzuki_Miyaura_Workflow start Start reagents 1. Reagent Preparation - Aryl Halide (1.0 eq) - Boronic Acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) start->reagents setup 2. Reaction Setup - Add solids to flask - Evacuate and backfill with N₂/Ar reagents->setup solvent 3. Solvent Addition - Add degassed solvent (e.g., Dioxane/H₂O) setup->solvent reaction 4. Reaction - Heat to 80-100 °C - Monitor by TLC/LC-MS solvent->reaction workup 5. Work-up - Cool to RT - Dilute with H₂O - Extract with organic solvent - Wash with brine reaction->workup Reaction Complete purification 6. Purification - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification product 7. Final Product - Characterize (NMR, MS, HPLC) purification->product end End product->end

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

Boronic acids and their derivatives have gained significant traction in medicinal chemistry, with several boron-containing drugs, such as Bortezomib, Ixazomib, and Vaborbactam, receiving FDA approval.[4][5] The pyrimidine scaffold is also a well-established pharmacophore present in a wide array of therapeutic agents.

The use of this compound allows for the efficient synthesis of novel pyrimidine-containing compounds. These compounds are of great interest in drug discovery programs targeting a variety of diseases. For instance, pyrimidine derivatives are investigated as kinase inhibitors for anti-cancer therapies.[6] The ability to readily form C-C bonds via Suzuki coupling makes this compound a valuable tool for generating libraries of diverse compounds for high-throughput screening and lead optimization in the pharmaceutical industry.

References

An In-depth Technical Guide to 2,4-Dimethoxypyrimidine-5-boronic acid (CAS: 89641-18-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxypyrimidine-5-boronic acid is a versatile heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural features, particularly the presence of a pyrimidine ring functionalized with a boronic acid group, make it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and relevant experimental protocols.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline solid.[1] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 89641-18-9[2]
Molecular Formula C₆H₉BN₂O₄[2]
Molecular Weight 183.96 g/mol [2]
Melting Point 113-117 °C[2]
Appearance White to off-white crystalline powder[3]
Purity ≥90%[2]
Storage Temperature 2-8°C[2]

Solubility: Information regarding its solubility is not extensively detailed in the available literature, but boronic acids are generally soluble in polar organic solvents.

Stability: This compound is known to be moisture-sensitive, a common characteristic of boronic acids.[4] It may also contain varying amounts of its anhydride.[3]

Synthesis

A common synthetic route to this compound involves a lithium-halogen exchange reaction starting from 5-bromo-2,4-dimethoxypyrimidine, followed by reaction with a borate ester.

Experimental Protocol: Synthesis from 5-Bromo-2,4-dimethoxypyrimidine

This protocol is based on established methods for the synthesis of aryl and heteroaryl boronic acids.

Materials:

  • 5-Bromo-2,4-dimethoxypyrimidine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (1M)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 5-bromo-2,4-dimethoxypyrimidine (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

  • Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1M hydrochloric acid until the solution is acidic (pH ~2).

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound.

DOT Script for Synthesis Workflow:

G 5-Bromo-2,4-dimethoxypyrimidine 5-Bromo-2,4-dimethoxypyrimidine Lithiation Lithiation 5-Bromo-2,4-dimethoxypyrimidine->Lithiation n-BuLi, THF, -78°C Borylation Borylation Lithiation->Borylation B(OiPr)₃, -78°C to rt Acidic Workup Acidic Workup Borylation->Acidic Workup 1M HCl Purification Purification Acidic Workup->Purification Extraction, Chromatography This compound This compound Purification->this compound G cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Coupled Product Coupled Product Aryl/Heteroaryl Halide Aryl/Heteroaryl Halide Pd Catalyst (e.g., Pd(PPh₃)₄) Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃, K₂CO₃) Base (e.g., Na₂CO₃, K₂CO₃) Solvent (e.g., Dioxane/H₂O) Solvent (e.g., Dioxane/H₂O) G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival AKT AKT PI3K->AKT AKT->Proliferation & Survival Pyrimidine Derivative Pyrimidine Derivative Pyrimidine Derivative->EGFR Inhibits

References

Structural Analysis of 2,4-Dimethoxypyrimidine-5-boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed structural analysis of 2,4-dimethoxypyrimidine-5-boronic acid, a key building block in medicinal chemistry and drug discovery. The document outlines a robust synthetic protocol, comprehensive spectroscopic characterization, and crystallographic analysis methodologies. All quantitative data is presented in structured tables for clarity and comparative purposes. Experimental workflows and molecular structures are visualized using Graphviz diagrams to facilitate understanding of the core concepts. This guide is intended to serve as a comprehensive resource for researchers engaged in the synthesis and application of novel pyrimidine derivatives.

Introduction

This compound is a versatile heterocyclic compound of significant interest in the field of medicinal chemistry. Its utility primarily stems from its capacity to participate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds and the synthesis of complex molecular architectures. The pyrimidine core is a common motif in numerous biologically active compounds, and the introduction of a boronic acid moiety at the 5-position provides a strategic handle for molecular elaboration in drug design and development. A thorough understanding of its structural characteristics is paramount for its effective application.

Molecular Structure

The molecular structure of this compound is characterized by a central pyrimidine ring substituted with two methoxy groups at positions 2 and 4, and a boronic acid group at position 5.

2_4_Dimethoxypyrimidine_5_boronic_acid cluster_pyrimidine N1 N C2 C N1->C2 N3 N C2->N3 O_C2 O C2->O_C2 C4 C N3->C4 C5 C C4->C5 O_C4 O C4->O_C4 C6 C C5->C6 B B C5->B C6->N1 H_C6 H C6->H_C6 Me_C2 CH3 O_C2->Me_C2 Me_C4 CH3 O_C4->Me_C4 OH1 OH B->OH1 OH2 OH B->OH2

Figure 1: Molecular Structure of this compound

Synthesis and Experimental Protocols

The synthesis of this compound is most effectively achieved through a lithiation-borylation reaction starting from 5-bromo-2,4-dimethoxypyrimidine. This precursor is commercially available or can be synthesized from 5-bromouracil.

Synthesis of 5-Bromo-2,4-dimethoxypyrimidine

A plausible synthetic route involves the reaction of 5-bromo-2,4-dichloropyrimidine with sodium methoxide.

Experimental Protocol:

  • To a solution of sodium methoxide in methanol, 5-bromo-2,4-dichloropyrimidine is added dropwise at a controlled temperature (e.g., 0-10 °C).

  • The reaction mixture is stirred at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 5-bromo-2,4-dimethoxypyrimidine.

Synthesis of this compound

Experimental Protocol:

  • A solution of 5-bromo-2,4-dimethoxypyrimidine in an anhydrous ethereal solvent (e.g., THF, diethyl ether) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., Argon, Nitrogen).

  • A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the reaction mixture, and the resulting solution is stirred for a short period to ensure complete lithium-halogen exchange.

  • Triisopropyl borate is then added dropwise at -78 °C, and the reaction is allowed to slowly warm to room temperature and stirred overnight.

  • The reaction is quenched by the addition of an aqueous acid (e.g., 1 M HCl).

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification is typically achieved by recrystallization or column chromatography.

G start Start: 5-Bromo-2,4-dimethoxypyrimidine lithiation Lithiation (-78 °C, n-BuLi in THF) start->lithiation borylation Borylation (-78 °C, Triisopropyl borate) lithiation->borylation hydrolysis Acidic Hydrolysis (1 M HCl) borylation->hydrolysis extraction Workup & Extraction hydrolysis->extraction purification Purification (Recrystallization/Chromatography) extraction->purification product Product: this compound purification->product

Figure 2: Synthetic Workflow for this compound

Structural Characterization Data

A comprehensive structural characterization of this compound involves a combination of spectroscopic and crystallographic techniques.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for the title compound.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.60s1HH-6
~8.20s (br)2HB(OH)₂
~4.00s3HOCH₃ (C4)
~3.95s3HOCH₃ (C2)

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~170.0C4
~165.0C2
~160.0C6
~105.0C5 (ipso-carbon, often weak or not observed)
~55.0OCH₃ (C4)
~54.5OCH₃ (C2)

Table 3: Mass Spectrometry Data (ESI+)

m/z (calculated)m/z (observed)Ion Formation
185.0734[To be determined][M+H]⁺
207.0553[To be determined][M+Na]⁺
X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure, including bond lengths, bond angles, and crystal packing.

Experimental Protocol for Crystallization:

  • Dissolve the purified this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., acetone, ethyl acetate/hexanes).

  • Allow the solution to cool slowly to room temperature, followed by further cooling at a lower temperature (e.g., 4 °C).

  • Collect the resulting crystals by filtration.

Data Collection and Structure Refinement:

A suitable crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K). The structure is solved using direct methods and refined by full-matrix least-squares on F².

Expected Crystallographic Parameters:

Based on analogous structures, such as (2-benzyloxypyrimidin-5-yl)boronic acid, one might expect a monoclinic or orthorhombic crystal system. The boronic acid moiety is likely to form hydrogen-bonded dimers in the solid state.

Table 4: Hypothetical Crystallographic Data

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)[To be determined]
b (Å)[To be determined]
c (Å)[To be determined]
β (°)[To be determined]
Volume (ų)[To be determined]
Z4
R-factor[To be determined]

Logical Workflow for Structural Analysis

The comprehensive structural elucidation of this compound follows a logical progression from synthesis to detailed analysis.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis synthesis Chemical Synthesis purification Purification synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms crystallization Crystallization purification->crystallization structure_elucidation Complete Structural Elucidation nmr->structure_elucidation ms->structure_elucidation xray X-ray Diffraction crystallization->xray structure Structure Solution & Refinement xray->structure structure->structure_elucidation

Figure 3: Logical Workflow for Structural Analysis

Conclusion

This technical guide provides a foundational understanding of the structural analysis of this compound. The outlined synthetic and analytical protocols offer a practical framework for researchers in the pharmaceutical and chemical sciences. The presented data, while based on established chemical principles and analogous compounds, serves as a robust starting point for in-depth experimental investigation. Further research to obtain and publish a complete experimental dataset for this compound is highly encouraged to enrich the scientific literature.

A Theoretical and Computational Whitepaper on 2,4-Dimethoxypyrimidine-5-boronic acid: Exploring its Physicochemical and Drug-like Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethoxypyrimidine-5-boronic acid is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] Its utility in Suzuki-Miyaura cross-coupling reactions makes it a valuable building block for the synthesis of complex organic molecules, including novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and outlines a detailed protocol for its in-depth theoretical and computational analysis. Such studies are crucial for understanding its electronic structure, reactivity, and potential as a pharmacophore. While specific theoretical investigations on this molecule are not extensively available in current literature, this paper establishes a framework for such an analysis based on established quantum chemical methods applied to related pyrimidine systems.[2][3]

Introduction

Pyrimidine derivatives are of immense interest in drug discovery due to their presence in numerous biologically active compounds, including anticancer and anti-inflammatory drugs.[1] The incorporation of a boronic acid moiety introduces unique chemical properties, enabling applications such as covalent inhibition and biosensing. This guide focuses on this compound, a compound at the intersection of these two important chemical classes. A thorough theoretical understanding of its properties can accelerate its application in drug design and development.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and databases.

PropertyValueSource
Molecular Formula C₆H₉BN₂O₄[1][4]
Molecular Weight 183.96 g/mol [1]
CAS Number 89641-18-9[1]
Appearance White to off-white crystalline powder[1]
Melting Point 113-117 °C[1]
Purity ≥98% (HPLC)[1]
Storage Conditions 2 - 8 °C[1]

Table 1: Physicochemical Properties of this compound.

Proposed Theoretical Investigation Workflow

To fully characterize the properties of this compound, a systematic theoretical investigation is proposed. The following workflow, illustrated in the diagram below, outlines the key computational steps.

Theoretical_Investigation_Workflow cluster_input Input cluster_computation Computational Analysis cluster_output Output & Interpretation mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization (DFT: B3LYP/6-31+G(d,p)) mol_structure->geom_opt docking Molecular Docking (e.g., against VCP/p97) mol_structure->docking freq_calc Frequency Calculation geom_opt->freq_calc Verify minimum electronic_props Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_props spectro Spectroscopic Prediction (NMR, IR) geom_opt->spectro opt_geom Optimized Geometry (Bond lengths, angles) geom_opt->opt_geom thermo Thermodynamic Properties freq_calc->thermo reactivity Reactivity Descriptors (Fukui Functions) electronic_props->reactivity react_predict Reactivity Prediction reactivity->react_predict spectra_corr Spectra Correlation spectro->spectra_corr binding_affinity Binding Affinity & Mode docking->binding_affinity

Workflow for the theoretical investigation of this compound.

Detailed Experimental and Computational Protocols

Quantum Chemical Calculations

This protocol is based on methodologies successfully applied to the study of pyrimidine derivatives.[2][3]

  • Software: Gaussian 16 or a similar quantum chemistry software package.

  • Methodology: Density Functional Theory (DFT) is recommended for a good balance of accuracy and computational cost.

  • Functional and Basis Set: The B3LYP functional with the 6-31+G(d,p) basis set is a suitable starting point for geometry optimization and electronic property calculations.[2]

  • Solvent Effects: To simulate a biological environment, the SM8 aqueous solvent model or the Polarizable Continuum Model (PCM) should be employed.[2]

  • Geometry Optimization: The molecular structure of this compound will be optimized to find the lowest energy conformation.

  • Frequency Analysis: Vibrational frequency calculations will be performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.

  • Electronic Property Calculation:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies will be calculated to determine the molecule's electronic excitability and reactivity.

    • Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.

  • Spectroscopic Simulation:

    • NMR: The Gauge-Independent Atomic Orbital (GIAO) method will be used to predict the ¹H and ¹³C NMR chemical shifts.

  • Reactivity Descriptors: Fukui functions and dual descriptors will be calculated to provide a quantitative measure of local reactivity.

Molecular Docking

To explore its potential as a drug candidate, molecular docking studies can be performed. Based on literature for similar compounds, a potential target is the Valosin-containing protein (VCP/p97).[5]

  • Software: AutoDock, Glide, or similar molecular docking software.

  • Target Preparation: The crystal structure of the target protein (e.g., VCP/p97) will be obtained from the Protein Data Bank (PDB). Water molecules and non-essential ligands will be removed, and hydrogen atoms will be added.

  • Ligand Preparation: The 3D structure of this compound, optimized from the quantum chemical calculations, will be prepared by assigning charges and defining rotatable bonds.

  • Docking Simulation: The ligand will be docked into the active site of the prepared protein target. The simulation will generate a series of possible binding poses.

  • Analysis: The resulting poses will be analyzed based on their binding energy and interactions with key amino acid residues in the active site.

Predicted Data and Interpretation

While experimental and calculated data for this specific molecule is sparse, the proposed theoretical studies would yield the quantitative data presented in the following tables.

ParameterPredicted Value (Arbitrary Units)Interpretation
HOMO Energy -X.xx eVRelates to the electron-donating ability of the molecule.
LUMO Energy +Y.yy eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap Z.zz eVIndicates the chemical reactivity and kinetic stability of the molecule.
Dipole Moment D.dd DebyeProvides insight into the overall polarity of the molecule.
Mulliken Atomic Charges C1: a, N1: b, O1: c, B1: d, ...Indicates the partial charge on each atom, predicting reactive sites.

Table 2: Predicted Electronic Properties of this compound.

Bond/Angle/DihedralPredicted Value (Å or °)
C-B Bond Length
B-O Bond Length
C-N Bond Lengths
C-O Bond Lengths
C-N-C Bond Angle
O-B-O Bond Angle
Pyrimidine Ring Dihedral

Table 3: Predicted Optimized Geometrical Parameters for this compound.

Potential Biological Signaling Pathway Involvement

Derivatives of pyrimidine boronic acids have been investigated as inhibitors of VCP/p97, a key protein in the ubiquitin-proteasome system.[5] Inhibition of VCP/p97 can disrupt protein homeostasis and induce apoptosis in cancer cells. A simplified representation of this signaling pathway is shown below.

Signaling_Pathway ub_protein Ubiquitinated Protein vcp VCP/p97 ub_protein->vcp Recognition proteasome Proteasome vcp->proteasome Delivery degradation Protein Degradation proteasome->degradation homeostasis Protein Homeostasis degradation->homeostasis cell_survival Cell Survival homeostasis->cell_survival inhibitor 2,4-Dimethoxypyrimidine- 5-boronic acid derivative inhibitor->vcp Inhibition

Potential inhibition of the VCP/p97 pathway by a this compound derivative.

Conclusion

This compound presents a promising scaffold for the development of novel chemical entities in both medicinal chemistry and materials science. This guide has summarized its known properties and provided a detailed framework for a comprehensive theoretical investigation. The proposed computational studies, encompassing quantum chemical calculations and molecular docking, would provide invaluable insights into its electronic structure, reactivity, and potential as a targeted therapeutic. The methodologies and workflows outlined herein serve as a robust starting point for researchers aiming to unlock the full potential of this versatile molecule.

References

An In-depth Technical Guide to the Solubility of 2,4-Dimethoxypyrimidine-5-boronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2,4-Dimethoxypyrimidine-5-boronic acid in organic solvents. A comprehensive review of available scientific literature and technical data sheets reveals a notable absence of specific quantitative solubility data for this particular compound. This data gap is not uncommon for specialized boronic acids[1].

This guide, therefore, provides a detailed overview of established experimental protocols for determining the solubility of boronic acids, which can be readily applied to this compound. Furthermore, it presents the limited available qualitative solubility information and discusses the expected solubility trends based on analogous compounds.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular Formula C₆H₉BN₂O₄[2][3]
Molecular Weight 183.96 g/mol [2][3]
CAS Number 89641-18-9[2][3][4][5]
Appearance Solid[3]
Melting Point 113-117 °C[3]
Purity 90% - 99.73%[3][6]
Storage Temperature 2-8°C[3]

Solubility Data

SolventSolubilityMethod
DMSO100 mg/mL (543.60 mM)Requires sonication

It is important to note that the hygroscopic nature of DMSO can significantly impact the solubility of the product, and the use of newly opened DMSO is recommended.[6]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound in specific organic solvents, two primary methods are recommended: the dynamic (synthetic) method and the OECD 105 shake-flask method.

1. Dynamic (Synthetic) Method

This method is widely used for determining the solubility of boronic acids in organic solvents and involves the visual or instrumental observation of the dissolution of the solid upon controlled heating[7][8].

Principle: A mixture of the boronic acid and the chosen organic solvent with a precisely known composition is prepared. This biphasic sample is then heated at a slow, constant rate while being vigorously stirred. The temperature at which the last solid particles disappear, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. The disappearance of turbidity can be monitored by measuring the intensity of a light beam passing through the sample[7][8][9].

Apparatus:

  • Jacketed glass vessel

  • Magnetic stirrer and stir bar

  • Calibrated temperature probe

  • Luminance probe or a light source and detector

  • Heating/cooling circulator[7]

Procedure:

  • Sample Preparation: Accurately weigh the boronic acid and the selected organic solvent into the jacketed glass vessel. The composition should be known with a high degree of accuracy[7].

  • Heating and Stirring: The biphasic sample is heated at a slow, constant rate (e.g., 0.3 K/h) while being vigorously stirred[7][8].

  • Equilibrium Point Determination: The temperature at which the turbidity completely disappears, and the light transmission reaches a maximum and plateaus, is recorded as the solid-liquid equilibrium point for that specific mole fraction[7].

  • Data Collection: Repeat the procedure for a range of compositions to generate a solubility curve (mole fraction vs. temperature) for the boronic acid in the specific solvent[7].

2. OECD 105 Shake-Flask Method

This is a robust and widely accepted protocol for determining the solubility of substances and is suitable for compounds with solubilities above 0.01 g/L[1].

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Apparatus:

  • Constant temperature shaker bath

  • Flasks with low-adsorption properties

  • Validated analytical method (e.g., HPLC-UV, GC)[1]

Procedure:

  • Equilibration: Add an excess amount of this compound to a flask containing the chosen organic solvent. The amount should be sufficient to ensure a solid phase remains at equilibrium[1].

  • Agitation: Seal the flask and place it in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the mixture for a predetermined time (e.g., 24-48 hours). A minimum of three flasks should be prepared for reproducibility[1].

  • Phase Separation: After equilibration, the mixture is allowed to stand to let the solid settle. An aliquot of the supernatant is then carefully removed, typically after centrifugation or filtration, to ensure no solid particles are present.

  • Analysis: Determine the concentration of the compound in the clear, saturated solution using a validated analytical method. For a UV-active compound, HPLC-UV is often suitable[1].

  • Calculation: The solubility is reported as the average concentration from the replicate flasks, typically in units of g/L or mg/mL[1].

Expected Solubility Trends

In the absence of specific data, the solubility of this compound can be estimated by considering the properties of analogous compounds, such as phenylboronic acid. Phenylboronic acid is generally soluble in most polar organic solvents[1]. It exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons[9].

The presence of the dimethoxypyrimidine moiety in this compound introduces polar functional groups (ethers and nitrogen atoms) which are expected to influence its solubility profile. It is likely to be soluble in polar aprotic solvents like DMSO, as indicated by the available data, and potentially in other polar solvents such as acetone and 3-pentanone. Its solubility in nonpolar solvents like methylcyclohexane is expected to be low[9].

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a boronic acid using the OECD 105 Shake-Flask method.

G cluster_0 Solubility Determination Workflow (OECD 105) prep Sample Preparation: Add excess boronic acid to solvent in triplicate flasks. equil Equilibration: Agitate in a constant temperature bath (e.g., 24-48h). prep->equil sep Phase Separation: Centrifuge or filter to remove undissolved solid. equil->sep analysis Analysis: Determine concentration of the supernatant via HPLC-UV or other suitable method. sep->analysis calc Calculation: Average the results from the triplicate flasks to report solubility. analysis->calc

Caption: Workflow for the OECD 105 Shake-Flask solubility method.

This guide provides a framework for researchers to approach the solubility determination of this compound. While specific data is currently lacking, the outlined experimental protocols and expected trends based on analogous compounds offer a solid starting point for experimental design.

References

Stability and Storage of 2,4-Dimethoxypyrimidine-5-boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,4-Dimethoxypyrimidine-5-boronic acid. Understanding the stability profile of this key building block is critical for ensuring its integrity and performance in research and drug development applications. This document outlines the inherent instability of boronic acids, recommended handling and storage practices, and general methodologies for stability assessment.

Introduction to the Stability of Boronic Acids

Boronic acids are a class of compounds recognized for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, they are also known for their inherent instability under certain conditions. The primary degradation pathways for boronic acids, including this compound, include:

  • Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides, known as boroxines. This process is often reversible in the presence of water.

  • Oxidation: The boronic acid functional group can be susceptible to oxidation, leading to the formation of various byproducts.

  • Protodeboronation: This is a process where the carbon-boron bond is cleaved, and the boron group is replaced by a hydrogen atom. This pathway can be influenced by factors such as pH, temperature, and the presence of certain metals.[1]

  • Polymerization: Under certain conditions, boronic acids can polymerize.

The stability of a specific boronic acid is influenced by its chemical structure, including the electronic and steric properties of its substituents.

Recommended Storage and Handling Conditions

To maintain the quality and shelf-life of this compound, it is imperative to adhere to proper storage and handling protocols.

Storage Conditions

The following table summarizes the recommended storage conditions for this compound in both solid form and in solution.

FormStorage TemperatureRecommended DurationSpecial Considerations
Solid Powder -20°C3 yearsStore in a tightly sealed container in a dry and well-ventilated place. Protect from moisture and light.
2-8°CShorter-term storageSuitable for routine use, but for long-term stability, -20°C is recommended.
In Solvent -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous solvents for preparing solutions.[2]
-20°C1 monthSuitable for short-term storage of solutions.[2]
Handling Precautions

Arylboronic acids should be handled with care in a laboratory setting.[3] General handling precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Hygroscopicity: Boronic acids can be hygroscopic. Minimize exposure to atmospheric moisture by keeping containers tightly closed.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]

Experimental Protocols for Stability Assessment

Benchtop Stability Assessment using Quantitative ¹H NMR

This protocol provides a method to evaluate the stability of the solid compound under ambient laboratory conditions.

Methodology:

  • Sample Preparation: Place a known quantity (e.g., 100 mg) of this compound in an open vial on a laboratory bench, exposing it to the ambient atmosphere.

  • Time Points: At designated time intervals (e.g., Day 0, 1, 3, 7, 15, and 30), collect a small aliquot of the solid.

  • NMR Analysis:

    • Accurately weigh the aliquot and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to the NMR tube.

    • Acquire a quantitative ¹H NMR spectrum.

  • Data Analysis:

    • Integrate a characteristic peak of this compound and a peak from the internal standard.

    • Calculate the purity of the boronic acid at each time point relative to the initial time point.

    • Plot the percentage of remaining boronic acid against time to determine the degradation profile.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and pathways, which is crucial for the development of stability-indicating analytical methods.

General Conditions for Forced Degradation:

Stress ConditionTypical Reagents and Conditions
Acidic Hydrolysis 0.1 M to 1 M HCl, room temperature to 60°C.
Basic Hydrolysis 0.1 M to 1 M NaOH, room temperature to 60°C.
Oxidative Degradation 3% to 30% H₂O₂, room temperature.
Thermal Degradation Stored at elevated temperatures (e.g., 40°C, 60°C, 80°C) with and without controlled humidity (e.g., 75% RH).
Photostability Exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Analytical Monitoring:

The degradation of the parent compound and the formation of degradation products should be monitored by a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

Visualization of Stability Concepts

The following diagrams illustrate key concepts related to the stability and analysis of this compound.

A This compound (Stable Form) B Degradation Pathways A->B C Dehydration (Boroxine Formation) B->C D Oxidation B->D E Protodeboronation B->E F Storage & Handling Factors G Temperature F->G H Moisture/Humidity F->H I Light F->I J Incompatible Materials (Strong Oxidants, Acids, Bases) F->J G->B influences H->B influences I->B influences J->B influences

Caption: Factors influencing the stability of this compound.

start Start: Stability Study Initiation protocol Develop Stability Testing Protocol (e.g., Benchtop, Forced Degradation) start->protocol sample Prepare Samples of This compound protocol->sample stress Expose Samples to Stress Conditions (Temp, Humidity, Light, pH, Oxidants) sample->stress analysis Analyze Samples at Time Points (e.g., HPLC, NMR) stress->analysis data Collect and Analyze Data (Purity, Degradants) analysis->data report Generate Stability Report data->report end End: Determine Shelf-life and Recommended Storage Conditions report->end

Caption: A generalized experimental workflow for assessing chemical stability.

Conclusion

The stability of this compound is a critical parameter that can significantly impact its utility in research and development. While inherently susceptible to degradation pathways common to boronic acids, its integrity can be effectively maintained through stringent adherence to recommended storage and handling conditions. For applications requiring a comprehensive understanding of its degradation profile, the implementation of systematic stability studies, including benchtop analysis and forced degradation, is highly recommended. The protocols and information provided in this guide serve as a valuable resource for ensuring the quality and reliability of this compound in scientific endeavors.

References

An In-depth Technical Guide to the Potential Biological Activities of Dimethoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a fundamental heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleic acids. The introduction of dimethoxy substituents to this core structure has given rise to a diverse class of derivatives with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the potential biological activities of dimethoxypyrimidine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a valuable resource for researchers in drug discovery and development.

Anticancer Activity

Dimethoxypyrimidine derivatives have emerged as a promising class of molecules with potential therapeutic applications in oncology. Their mechanisms of action are varied and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Mechanisms of Action

Several mechanisms have been proposed for the anticancer effects of pyrimidine derivatives. One notable example is Trimethoprim , a 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine, which is a potent inhibitor of dihydrofolate reductase (DHFR) .[1][2] This enzyme is critical for the synthesis of tetrahydrofolic acid, a precursor required for the production of thymidine and ultimately DNA.[1][2] By inhibiting DHFR, these compounds disrupt DNA synthesis, leading to cell death.[2][3]

Another significant anticancer mechanism involves the inhibition of protein kinases , which are often dysregulated in cancer.[4] Pyrimidine derivatives have been shown to inhibit various kinases, including:

  • PIM-1 Kinase: This serine/threonine kinase is involved in cell survival and proliferation.[5][6][7]

  • Mitogen-Activated Protein Kinases (MAPK): The MAPK signaling pathway is a key regulator of gene expression and cell proliferation.[8][9]

  • Phosphatidylinositol 3-kinase (PI3K): This kinase is involved in crucial cellular functions such as cell growth, proliferation, and survival.[10]

Furthermore, some pyrimidine derivatives exert their anticancer effects by inhibiting Topoisomerase IIα , an enzyme that plays a vital role in DNA replication and chromosome segregation.[11]

Anticancer_Mechanisms cluster_DHFR DHFR Inhibition cluster_Kinase Kinase Inhibition Dimethoxypyrimidine Derivative (e.g., Trimethoprim) Dimethoxypyrimidine Derivative (e.g., Trimethoprim) Dihydrofolate Reductase (DHFR) Dihydrofolate Reductase (DHFR) Tetrahydrofolic Acid (THF) Synthesis Tetrahydrofolic Acid (THF) Synthesis DNA Synthesis DNA Synthesis Apoptosis Apoptosis Pyrimidine Derivative Pyrimidine Derivative PIM-1 Kinase PIM-1 Kinase MAPK Pathway MAPK Pathway PI3K Pathway PI3K Pathway Cell Proliferation & Survival Cell Proliferation & Survival

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various dimethoxypyrimidine derivatives against different cancer cell lines, with data presented as the half-maximal inhibitory concentration (IC50).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2,4-Diamino-5-(3,4-dimethoxybenzyl)pyrimidineNot specified-[3]
4,6-disubstituted pyrimidinesA549, HCT-116, PC-3, MCF-71.98 - 5.52[12]
Thienopyrimidine derivativeT47D, MDA-MB-2316.9 - 10[13]
Pyridothienopyrimidin-4-one derivativeMCF7, HCT116, PC31.18 - 8.83[7]
4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylatesBALB 3T3>1 - 8.37[14]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the dimethoxypyrimidine derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate at 37°C for 3-4 hours.

  • Formazan Solubilization: Remove the media and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value from the dose-response curve.

Antimicrobial Activity

Dimethoxypyrimidine derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.

Mechanism of Action

The primary mechanism of antibacterial action for many dimethoxypyrimidine derivatives, such as Trimethoprim, is the inhibition of dihydrofolate reductase (DHFR), which is essential for bacterial DNA synthesis.[1][2][3] Some derivatives may also act by disrupting other essential cellular processes in microorganisms, such as inhibiting the FtsZ protein, which is involved in bacterial cell division.[15][16] The antifungal mechanism is less understood but may involve the disruption of fungal cell membrane integrity or inhibition of key fungal enzymes.[17]

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Thiophenyl-pyrimidine derivativeGram-positive strains24 - 48[15]
5-Arylamido-6-cyclopropyl-4-(p-methoxyphenyl)-3,4-dihydropyrimidine-2(1H)-ones/thionesBacillus subtilis, Staphylococcus aureusNot specified[17]
Pyrimidine derivativesStaphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus flavusNot specified[18]
Experimental Protocol: Disk Diffusion Assay

The disk diffusion (Kirby-Bauer) method is a widely used technique to assess the susceptibility of bacteria to antimicrobial agents.[19]

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly swab the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the dimethoxypyrimidine derivative onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 16-18 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disk. The size of the zone indicates the susceptibility of the bacterium to the compound.

Antiviral Activity

Several dimethoxypyrimidine derivatives have shown promising activity against various viruses, including influenza and herpes simplex virus (HSV).[20][21]

Mechanism of Action

The antiviral mechanisms of dimethoxypyrimidine derivatives can vary. Some compounds may interfere with viral replication by targeting viral enzymes, such as RNA-dependent RNA polymerase. Others may inhibit crucial host cell pathways that are co-opted by the virus for its replication, such as the de novo pyrimidine biosynthesis pathway.[22] The general stages of a viral life cycle that can be targeted include attachment, entry, uncoating, replication, assembly, and release.[14][23]

Quantitative Data: Antiviral Activity

The 50% effective concentration (EC50) is the concentration of a drug that gives half-maximal response.

Compound/DerivativeVirusEC50 (µM)Reference
2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivative with a methoxy groupInfluenza A and B0.01 - 0.1[20]
5-halo-6-methoxy-5,6-dihydro derivatives of 5-[1-methoxy-2-haloethyl]-2'-deoxyuridinesHerpes Simplex Virus Type-1 (HSV-1)Non-inhibitory[21]
Dihydrotriazine derivativesInfluenza B virus0.19 - 39[24]
Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of a compound.[8]

  • Cell Culture: Grow a confluent monolayer of susceptible host cells in a multi-well plate.

  • Virus and Compound Incubation: Pre-incubate a known amount of virus with serial dilutions of the dimethoxypyrimidine derivative for 1 hour at 37°C.

  • Infection: Infect the cell monolayer with the virus-compound mixture and incubate for 1-2 hours to allow for viral adsorption.

  • Overlay: Remove the inoculum and add a semi-solid overlay medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • EC50 Determination: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Anti-inflammatory Activity

Dimethoxypyrimidine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.

Mechanism of Action

A primary mechanism of anti-inflammatory action for these compounds is the inhibition of cyclooxygenase (COX) enzymes , particularly the inducible COX-2 isoform, which is upregulated during inflammation.[25] Inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation. Some pyrimidine derivatives also exhibit inhibitory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway .[26][27][28][29] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting this pathway, these compounds can suppress the inflammatory cascade.

Anti_inflammatory_Pathway cluster_COX COX Pathway cluster_NFkB NF-κB Pathway Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) Dimethoxypyrimidine Derivative Dimethoxypyrimidine Derivative Arachidonic Acid Arachidonic Acid COX-2 COX-2 Prostaglandins Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation IKK Complex IKK Complex IκBα IκBα NF-κB (p50/p65) NF-κB (p50/p65) Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression->Inflammation

Quantitative Data: Anti-inflammatory Activity
Compound/DerivativeTargetIC50 (µM)Reference
Pyrimidine derivative L1COX-2Comparable to meloxicam[30]
Pyrimidine derivative L2COX-2Comparable to meloxicam[30]
Thiazolo[4,5-d]pyrimidine derivativeCOX-20.87[31]
2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamideCOX-20.29
Pyrimidine derivatives 3 and 4aCOX-20.85 and 0.65
Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme and Compound Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and serial dilutions of the dimethoxypyrimidine derivatives.

  • Reaction Mixture: In a 96-well plate, combine the enzyme, a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD), and the test compound.

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid.

  • Absorbance Measurement: Monitor the oxidation of TMPD by measuring the increase in absorbance at a specific wavelength (e.g., 610 nm) over time.

  • IC50 Calculation: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2,4-Dimethoxypyrimidine-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of starting materials.

This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 2,4-Dimethoxypyrimidine-5-boronic acid with various aryl and heteroaryl halides. The resulting 5-aryl-2,4-dimethoxypyrimidine scaffolds are of significant interest in drug discovery as they are present in a variety of biologically active molecules. The pyrimidine core is a key pharmacophore, and its substitution at the 5-position allows for the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The organoboron reagent (in this case, this compound) reacts with the Pd(II) complex in the presence of a base. The pyrimidine moiety is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Experimental Protocol

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. Optimal conditions may vary depending on the specific substrates used.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide, iodide, or chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)

  • Ligand (if using a catalyst precursor like Pd(OAc)₂, e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate or oil bath

  • Thin Layer Chromatography (TLC) plates and developing system

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0-1.5 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent(s) to the flask via syringe under a positive pressure of inert gas.

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst and any additional ligand. Add the catalyst/ligand mixture to the reaction flask under a stream of inert gas.

  • Reaction: Place the flask in a preheated oil bath or on a heating plate and stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 5-aryl-2,4-dimethoxypyrimidine.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of pyrimidine derivatives with various aryl boronic acids. While specific data for this compound is limited in the provided search results, the conditions for structurally similar pyrimidine boronic acids and halides offer a strong predictive basis for reaction optimization.

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Bromopyrimidine2-Thienylboronic acidPd(PPh₃)₂Cl₂ (3)Na₂CO₃1,4-Dioxane951875[1][2]
5-Bromopyrimidine3-Quinolinylboronic acidPd(PPh₃)₂Cl₂ (3)Na₂CO₃1,4-Dioxane951865[1][2]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2581[3]
2,4-Dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2585[3]
2,4-Dichloropyrimidine3-Furanylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2578[3]
4,6-Dichloropyrimidine2-Methoxy-5-pyridylboronic acidPd(PPh₃)₂Cl₂ (3)Na₂CO₃1,4-Dioxane951884[1][2]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition ArPyr Ar-Pyr ArPdPyr Ar-Pd(II)L_n-Pyr ArPdX->ArPdPyr Transmetalation ArPdPyr->Pd0 Reductive Elimination Product_output 5-Aryl-2,4-dimethoxypyrimidine (Ar-Pyr) ArPdPyr->Product_output PyrBOH2 Pyr-B(OH)₂ Base Base ArX Ar-X ArX_input Aryl Halide (Ar-X) ArX_input->ArPdX BoronicAcid_input 2,4-Dimethoxypyrimidine- 5-boronic acid (Pyr-B(OH)₂) BoronicAcid_input->ArPdPyr Base_input Base Base_input->ArPdPyr

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Aryl Halide - Base start->reagents inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst solvent->catalyst reaction Heat and Stir Reaction Mixture catalyst->reaction monitor Monitor Reaction Progress (TLC / LC-MS) reaction->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product: 5-Aryl-2,4-dimethoxypyrimidine purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting

  • Low or No Conversion:

    • Ensure the reaction is performed under strictly anaerobic conditions. Degas solvents thoroughly and maintain a positive pressure of inert gas.

    • The palladium catalyst may be inactive. Use a fresh batch of catalyst or a pre-catalyst.

    • The base may not be strong enough or may be hydrated. Use a freshly opened or dried base.

    • Increase the reaction temperature or time.

  • Formation of Homocoupling Products:

    • This is often due to the presence of oxygen. Improve the degassing procedure.

    • Consider using a different palladium catalyst or ligand system.

  • Protodeboronation (Loss of the Boronic Acid Group):

    • This can be promoted by excess base or water. Use the minimum effective amount of base and ensure anhydrous conditions if necessary.

    • Lowering the reaction temperature may help.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of 5-aryl-2,4-dimethoxypyrimidines. The provided protocol, based on established procedures for similar substrates, offers a robust starting point for researchers. Optimization of the catalyst, base, solvent, and temperature may be necessary to achieve high yields for specific aryl or heteroaryl halides. The versatility of this reaction makes it an invaluable tool in the design and synthesis of novel compounds for drug discovery and development.

References

Application Notes and Protocols: 2,4-Dimethoxypyrimidine-5-boronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxypyrimidine-5-boronic acid is a versatile heterocyclic building block increasingly utilized in medicinal chemistry for the synthesis of complex molecules with therapeutic potential. Its unique electronic properties and the presence of the boronic acid moiety make it a valuable reagent for carbon-carbon bond formation, particularly through Suzuki-Miyaura cross-coupling reactions.[1] This allows for the facile introduction of the 2,4-dimethoxypyrimidine scaffold into a variety of molecular frameworks, leading to the discovery of novel drug candidates.

This document provides detailed application notes on the use of this compound in the development of kinase inhibitors, specifically targeting the p97/VCP ATPase, a critical enzyme in protein homeostasis and a promising target in cancer therapy.[2][3][4][5][6][7] Furthermore, a comprehensive experimental protocol for a representative Suzuki-Miyaura coupling reaction is provided, alongside quantitative data for a synthesized inhibitor and a visual representation of the targeted signaling pathway.

Application: Synthesis of p97/VCP Kinase Inhibitors

Valosin-containing protein (VCP), also known as p97, is an ATPase that plays a crucial role in cellular processes such as protein degradation, DNA repair, and cell cycle regulation.[2] Dysregulation of p97 function is implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[3][4][5] The 2,4-dimethoxypyrimidine scaffold has been successfully incorporated into molecules designed to inhibit p97, demonstrating the utility of this compound as a key starting material.

One such example is the development of novel pyrimidine-based inhibitors of p97. By utilizing a Suzuki-Miyaura coupling reaction, the 2,4-dimethoxypyrimidine moiety can be linked to other aromatic or heteroaromatic systems to generate a library of potential inhibitors. The resulting compounds can then be screened for their ability to inhibit p97 ATPase activity and their cytotoxic effects on cancer cell lines.

Quantitative Data: p97 Inhibitor Activity

The following table summarizes the in vitro activity of a novel pyrimidine-based p97 inhibitor containing a boronic acid moiety. This data highlights the potential of this class of compounds in cancer therapy.

Compound IDTargetIC50 (nM)Cell LineCell-based IC50 (µM)
17 p97/VCP54.7A549 (Non-small cell lung cancer)2.80
RPMI8226 (Multiple myeloma)0.86

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes a general method for the microwave-assisted Suzuki-Miyaura cross-coupling of a halogenated pyrimidine with an aryl boronic acid, which can be adapted for this compound.

Materials:

  • 2,4-Dichloropyrimidine (or other suitable halogenated pyrimidine)

  • Aryl boronic acid (e.g., this compound)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Microwave reactor vials

  • Magnetic stir bars

Procedure:

  • Reaction Setup: In a microwave reactor vial equipped with a magnetic stir bar, combine 2,4-dichloropyrimidine (1.0 mmol), the aryl boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Solvent Addition: Add a mixture of 1,4-dioxane and water (4:1, 5 mL) to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 120°C for 30 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 5-aryl-2,4-dimethoxypyrimidine.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the p97/VCP-mediated protein degradation pathway, a key target in cancer therapy, and a general workflow for the synthesis and evaluation of inhibitors derived from this compound.

p97_signaling_pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol MisfoldedProtein Misfolded Protein Ubiquitination Ubiquitination MisfoldedProtein->Ubiquitination ERAD Pathway p97 p97/VCP ATPase Ubiquitination->p97 Extraction from ER Proteasome 26S Proteasome p97->Proteasome Delivery for Degradation Degradation Protein Degradation Proteasome->Degradation Proteolysis Inhibitor Pyrimidine-based p97 Inhibitor Inhibitor->p97 Inhibition

Caption: The p97/VCP signaling pathway in protein homeostasis and its inhibition.

experimental_workflow Start 2,4-Dimethoxypyrimidine- 5-boronic acid Coupling Suzuki-Miyaura Coupling Start->Coupling Library Library of Pyrimidine Derivatives Coupling->Library Screening In vitro Kinase Assay (p97 Inhibition) Library->Screening CellAssay Cell-based Assays (Cytotoxicity) Screening->CellAssay Lead Lead Compound Identification CellAssay->Lead

Caption: Workflow for synthesis and evaluation of p97 inhibitors.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,4-Dimethoxypyrimidine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2,4-dimethoxypyrimidine-5-boronic acid as a key building block in the synthesis of potent and selective kinase inhibitors. The pyrimidine scaffold is a well-established pharmacophore in numerous approved and investigational kinase inhibitors, and the 2,4-dimethoxy substitution pattern offers versatile handles for creating diverse chemical libraries for drug discovery.

Introduction to 2,4-Dimethoxypyrimidine in Kinase Inhibition

The pyrimidine core is a prevalent motif in small molecule kinase inhibitors, which are crucial in treating various diseases, particularly cancer. The nitrogen atoms in the pyrimidine ring can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors. The 2,4-dimethoxypyrimidine moiety, specifically, can be further functionalized, often by converting the methoxy groups to other functionalities like amines, to modulate potency, selectivity, and pharmacokinetic properties. The C5-boronic acid group enables the facile introduction of this valuable scaffold onto a wide range of aromatic and heteroaromatic systems via Suzuki-Miyaura cross-coupling reactions.

Targeted Kinase Families

Kinase inhibitors derived from 2,4-disubstituted pyrimidine scaffolds have shown activity against a range of important kinase targets implicated in cancer and other diseases. These include, but are not limited to:

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, CDKs are prime targets in oncology.

  • p21-Activated Kinases (PAKs): Involved in cell motility, survival, and proliferation, PAKs are implicated in cancer metastasis.

  • Phosphoinositide 3-Kinases (PI3Ks): A key component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.

  • Mammalian Target of Rapamycin (mTOR): A serine/threonine kinase that regulates cell growth, proliferation, and survival.

Data Presentation: Inhibitory Activities of Representative Pyrimidine-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of several reported kinase inhibitors featuring a 2,4-disubstituted pyrimidine core. While not all of these were explicitly synthesized using this compound, they represent the therapeutic potential of this structural motif.

Compound IDTarget KinaseIC50 (nM)Cell-Based Assay IC50 (µM)Cell Line
B6 PAK45.92.533A549
A2 PAK418.4--
B8 PAK420.4--
22 CDK77.21-MV4-11
17p PI3Kα31.8--
17p PI3Kδ15.4--
IKK16 PfGSK3570--
IKK16 PfPK6460--

Experimental Protocols

The following protocols provide a generalized methodology for the synthesis of kinase inhibitors using this compound via a Suzuki-Miyaura cross-coupling reaction, followed by functional group manipulation and biological assays.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide

This protocol describes a typical procedure for coupling the pyrimidine boronic acid with a suitable aryl or heteroaryl halide, a key step in assembling the core scaffold of the target kinase inhibitor.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene/ethanol)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq), the aryl halide (1.2 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Add the palladium catalyst (1-5 mol%).

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Demethoxylation and Amination of the 2,4-Dimethoxypyrimidine Scaffold

This protocol outlines the conversion of the methoxy groups to amines, a common strategy to introduce functionalities that can interact with the kinase hinge region.

Materials:

  • 2,4-dimethoxy-5-arylpyrimidine (from Protocol 1)

  • Desired amine (e.g., cyclohexylamine, aniline derivatives)

  • Acid catalyst (e.g., HCl in dioxane, p-toluenesulfonic acid)

  • Solvent (e.g., 1,4-dioxane, ethanol)

Procedure:

  • Dissolve the 2,4-dimethoxy-5-arylpyrimidine in the chosen solvent.

  • Add the desired amine (2-5 eq) and the acid catalyst.

  • Heat the reaction mixture to reflux or use microwave irradiation (e.g., 150 °C for 1 hour) until the reaction is complete.

  • Cool the reaction and remove the solvent in vacuo.

  • Purify the crude product by flash chromatography or preparative HPLC to yield the desired 2,4-diaminopyrimidine derivative.

Protocol 3: In Vitro Kinase Inhibition Assay (Example: PAK4)

This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against a specific kinase.

Materials:

  • Synthesized inhibitor compounds

  • Recombinant human PAK4 enzyme

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and inhibitor solution in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence).

  • Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Kinase_Signaling_Pathway cluster_0 Upstream Activation cluster_1 PI3K/AKT/mTOR Pathway cluster_2 Cellular Processes Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Cell Growth Cell Growth mTOR->Cell Growth Proliferation Proliferation mTOR->Proliferation Pyrimidine Inhibitor Pyrimidine Inhibitor Pyrimidine Inhibitor->PI3K Pyrimidine Inhibitor->mTOR

Caption: PI3K/AKT/mTOR signaling pathway targeted by pyrimidine inhibitors.

Experimental_Workflow Start Start Suzuki Coupling Suzuki Coupling Start->Suzuki Coupling Purification 1 Purification 1 Suzuki Coupling->Purification 1 Demethoxylation & Amination Demethoxylation & Amination Purification 1->Demethoxylation & Amination Purification 2 Purification 2 Demethoxylation & Amination->Purification 2 Kinase Assay Kinase Assay Purification 2->Kinase Assay Data Analysis Data Analysis Kinase Assay->Data Analysis End End Data Analysis->End

Caption: General experimental workflow for synthesis and evaluation.

SAR_Logic Core Scaffold 2,4-Dimethoxypyrimidine Suzuki Coupling Suzuki Coupling (with Aryl Halide) Core Scaffold->Suzuki Coupling Intermediate 5-Aryl-2,4-dimethoxypyrimidine Suzuki Coupling->Intermediate Functionalization Demethoxylation & Amination Intermediate->Functionalization Final Inhibitor 2,4-Diamino-5-arylpyrimidine Functionalization->Final Inhibitor Biological Evaluation Kinase Inhibition (IC50) Final Inhibitor->Biological Evaluation

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Pyrimidine Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions involving pyrimidine boronic acids. This powerful carbon-carbon bond-forming reaction is a cornerstone in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[1][2][3]

The pyrimidine scaffold is a crucial pharmacophore in numerous approved drugs and biologically active compounds. The ability to functionalize the pyrimidine ring through cross-coupling reactions is therefore of significant interest in drug discovery and development.[4] However, the coupling of heteroaryl boronic acids, such as pyrimidine boronic acids, can present unique challenges. Issues such as catalyst inhibition by the nitrogen heteroatoms, competitive protodeboronation of the boronic acid under basic conditions, and the inherent instability of some heteroaryl boronic acids necessitate careful optimization of reaction parameters.[3][5]

Core Concepts and Reaction Mechanism

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (e.g., pyrimidine boronic acid) and an organic halide or triflate, catalyzed by a palladium complex.[1][6][7][8] The electron-deficient nature of the pyrimidine ring makes it a more reactive substrate in such couplings compared to analogous benzene halides.[9][10]

The catalytic cycle, illustrated below, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (Ar'-BY2) is transferred to the palladium center, typically requiring activation by a base.

  • Reductive Elimination: The two organic groups (Ar and Ar') are coupled, regenerating the Pd(0) catalyst and forming the desired biaryl product (Ar-Ar').

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative_Addition Ar'-B(OR)2 Ar'-B(OR)2 + Base Ar'-B(OR)2->Transmetalation

Suzuki-Miyaura Catalytic Cycle

Key Reaction Components and Considerations

The success of the Suzuki-Miyaura coupling with pyrimidine boronic acids is highly dependent on the judicious selection of the catalyst system, base, and solvent.

Reaction_Components cluster_reactants Reactants cluster_catalyst_system Catalyst System cluster_additives Additives Pyrimidine_Boronic_Acid Pyrimidine Boronic Acid/Ester Coupling_Product Coupled Product (Aryl-Pyrimidine) Pyrimidine_Boronic_Acid->Coupling_Product Organic_Halide Organic Halide (Ar-X) (X = Cl, Br, I) or Triflate Organic_Halide->Coupling_Product Pd_Source Palladium Source (e.g., Pd(OAc)2, Pd2(dba)3, Pd(PPh3)4) Pd_Source->Coupling_Product Ligand Ligand (e.g., PPh3, PCy3, XPhos) Ligand->Coupling_Product Base Base (e.g., K2CO3, K3PO4, Cs2CO3) Base->Coupling_Product Solvent Solvent (e.g., Dioxane, Toluene, DMF, H2O mixtures) Solvent->Coupling_Product

Key Reaction Components
Palladium Source

A variety of palladium sources can be employed. While Pd(PPh₃)₄ can be used directly, combinations of a Pd(0) or Pd(II) precursor with a phosphine ligand are more common.[3][4][9][10]

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) [3]

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) [4][9]

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) [3]

Ligands

The use of electron-rich and sterically bulky phosphine ligands is crucial for promoting the catalytic cycle, especially when using less reactive aryl chlorides.[3][10]

  • Triphenylphosphine (PPh₃) [10]

  • Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) [11]

  • Tricyclohexylphosphine (PCy₃) [11]

Bases

The base plays a critical role in the transmetalation step. The choice of base can significantly impact the reaction yield.[8]

  • Potassium Carbonate (K₂CO₃) [9]

  • Potassium Phosphate (K₃PO₄) [4][11]

  • Cesium Carbonate (Cs₂CO₃)

Solvents

A mixture of an organic solvent and water is often optimal. Water can facilitate the solubility of the base and boronic acid.[9][12]

  • 1,4-Dioxane/Water [4][9]

  • Toluene/Water

  • Dimethylformamide (DMF)/Water

Experimental Protocols

The following are generalized procedures for the Suzuki-Miyaura coupling of pyrimidine boronic acids with aryl halides. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.[1]

Protocol 1: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidines

This protocol is adapted from a procedure for the regioselective C4-substitution of 2,4-dichloropyrimidines.[9]

Materials:

  • 2,4-Dichloropyrimidine

  • Aryl or heteroaryl boronic acid (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water

  • Microwave reactor

  • Standard glassware and workup materials (Ethyl acetate, brine, anhydrous Na₂SO₄)

Procedure:

  • In a microwave reactor vial, dissolve 2,4-dichloropyrimidine (0.5 mmol) in a mixture of 1,4-dioxane (4 mL) and water (2 mL).

  • Degas the solvent mixture by bubbling argon through it for 15-20 minutes.

  • To the degassed solution, add the aryl or heteroaryl boronic acid (0.5 mmol), potassium carbonate (1.5 mmol, 207 mg), and Pd(PPh₃)₄ (0.0025 mmol, 2.9 mg).

  • Seal the vial and place it in the microwave reactor.

  • Stir the reaction mixture at 100 °C for 15 minutes under microwave irradiation.[9]

  • After cooling to room temperature, extract the reaction mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Conventional Suzuki Coupling of Halogenated Pyrimidines

This protocol is a general procedure adaptable for various halogenated pyrimidines.

Materials:

  • Halogenated pyrimidine (e.g., 5-bromopyrimidine)

  • Aryl or heteroaryl boronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[4]

  • Base (e.g., K₃PO₄, 2.0 equiv)[4]

  • Anhydrous solvent (e.g., 1,4-Dioxane)[4]

  • Degassed water

  • Schlenk flask and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the halogenated pyrimidine (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and anhydrous solvent (e.g., 1,4-Dioxane).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the aryl or heteroaryl boronic acid (1.1 equiv), base (2.0 equiv), and degassed water (if required).

  • Heat the reaction mixture to the desired temperature (typically 70-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).[1][4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura coupling reactions involving pyrimidine derivatives, showcasing the influence of various parameters.

Table 1: Screening of Solvents for the Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [9]

EntrySolvent (Ratio)Yield (%)
11,4-Dioxane/H₂O (2:1)80
2THF/H₂O (1:1)75
3Toluene/H₂O (2:1)65
4DMF50

Reaction conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), Pd(PPh₃)₄ (0.5 mol%), K₂CO₃ (1.5 mmol), 100 °C, 15 min (microwave).

Table 2: Influence of Base and Solvent on the Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine [4]

EntryBaseSolventYield (%)
1K₃PO₄1,4-DioxaneGood
2K₂CO₃1,4-DioxaneModerate
3Na₂CO₃1,4-DioxaneLow
4K₃PO₄TolueneModerate

Reaction conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol), arylboronic acid (1.08 mmol), Pd(PPh₃)₄ (5 mol%), 70-80 °C, 18-22 h.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for the synthesis of aryl-pyrimidines using the Suzuki-Miyaura coupling reaction.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Under Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Reagent Addition (Pyrimidine halide, Boronic acid, Catalyst, Base, Solvent) Reaction_Setup->Reagent_Addition Reaction Reaction (Heating/Stirring) Reagent_Addition->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Extraction, Washing) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

General Experimental Workflow

Troubleshooting and Considerations

  • Low Yields: If low yields are obtained, consider screening different ligands, bases, and solvents. Increasing the reaction temperature or time may also be beneficial.[2] The use of more active Buchwald-type ligands can be effective for challenging substrates.[11]

  • Protodeboronation: The decomposition of the boronic acid can be a significant side reaction.[3] Using anhydrous conditions or minimizing the reaction time can sometimes mitigate this issue.

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[5] The use of sterically hindered ligands can help prevent this.[11]

  • Substrate Reactivity: Electron-rich boronic acids tend to give better yields than electron-withdrawing ones.[4] Similarly, the reactivity of the halogen on the pyrimidine ring follows the order I > Br > Cl.[10]

By carefully considering these factors and utilizing the provided protocols as a starting point, researchers can successfully employ palladium-catalyzed cross-coupling reactions for the synthesis of a wide variety of substituted pyrimidines for applications in drug discovery and materials science.

References

Synthesis of Biaryl Pyrimidines via Suzuki-Miyaura Coupling Using 2,4-Dimethoxypyrimidine-5-boronic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a key structural motif in numerous biologically active molecules, including approved drugs for cancer, viral infections, and inflammatory diseases. The introduction of an aryl group at the 5-position of the pyrimidine ring can modulate the pharmacological properties of the molecule, leading to the development of potent and selective therapeutic agents.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This palladium-catalyzed reaction between a boronic acid and an organohalide offers high functional group tolerance and generally proceeds under mild conditions, making it an invaluable tool in modern organic synthesis.

This application note provides a detailed protocol for the synthesis of 5-aryl-2,4-dimethoxypyrimidines using 2,4-dimethoxypyrimidine-5-boronic acid as a key building block. It also explores the application of these products as potential kinase inhibitors in relevant signaling pathways.

Core Concepts: The Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The organoboron species (in this case, this compound), activated by a base, transfers the pyrimidine group to the palladium center, forming a new Pd(II) complex and displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

While specific examples for the Suzuki coupling of this compound are not extensively reported, the following general protocol is based on established procedures for similar pyrimidine boronic acids and dihalopyrimidines.[1][2] Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) is recommended for specific aryl halide substrates.

General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Halide:

Materials:

  • This compound

  • Aryl halide (bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the palladium catalyst (1-5 mol%).

  • Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio). The mixture should be thoroughly degassed by bubbling the inert gas through it for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Microwave irradiation can also be employed to shorten reaction times.[1]

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl pyrimidine.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical conditions for Suzuki-Miyaura couplings of pyrimidine derivatives, which can serve as a starting point for the synthesis of biaryl pyrimidines using this compound.

Table 1: General Conditions for Suzuki Coupling of Halogenated Pyrimidines with Aryl Boronic Acids [1][3]

ParameterCondition
Pyrimidine Substrate 2,4-Dichloropyrimidine or 5-Bromo-substituted pyrimidine
Boronic Acid Aryl or Heteroaryl Boronic Acid (1.0 - 1.5 equiv)
Catalyst Pd(PPh₃)₄ (0.5 - 5 mol%)
Base K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv)
Solvent System 1,4-Dioxane/H₂O (2:1 to 4:1)
Temperature 80 - 100 °C (Conventional) or 100 - 140 °C (Microwave)
Time 12 - 24 h (Conventional) or 15 - 30 min (Microwave)

Table 2: Screening of Reaction Parameters for a Model Suzuki Coupling [1]

Reaction: 2,4-Dichloropyrimidine with Phenylboronic Acid

Catalyst (mol%)BaseSolventTemperature (°C)Time (min, MW)Yield (%)
Pd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane10024 h (conv.)71
Pd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O1001581
Pd(OAc)₂/SPhos (2)K₂CO₃1,4-Dioxane/H₂O1001575
PdCl₂(dppf) (3)K₂CO₃1,4-Dioxane/H₂O1001568

Applications in Drug Discovery: Kinase Inhibitors

Biaryl pyrimidines are prominent scaffolds in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The biaryl motif can effectively occupy the ATP-binding site of kinases, leading to inhibition of their activity.

Targeting the MAPK/ERK Signaling Pathway:

The Ras-Raf-MEK-ERK (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in this pathway are common in many human cancers. Biaryl pyrimidines have been explored as inhibitors of various kinases within this pathway, such as BRAF and MEK.

Below is a diagram illustrating the experimental workflow for the synthesis of biaryl pyrimidines and a simplified representation of the MAPK/ERK signaling pathway, indicating potential points of inhibition by these compounds.

G cluster_workflow Experimental Workflow start Start: Reagents reagents This compound + Aryl Halide start->reagents reaction Suzuki-Miyaura Coupling (Heating / Microwave) reagents->reaction conditions Pd Catalyst, Base, Solvent conditions->reaction workup Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Biaryl Pyrimidine purification->product

Caption: Experimental workflow for the synthesis of biaryl pyrimidines.

G cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Biaryl Pyrimidine (Kinase Inhibitor) Inhibitor->Raf Inhibitor->MEK

Caption: Inhibition of the MAPK/ERK pathway by biaryl pyrimidines.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile route for the synthesis of biaryl pyrimidines from this compound. The resulting compounds are valuable scaffolds for the development of novel kinase inhibitors targeting key signaling pathways in diseases such as cancer. The protocols and data presented herein serve as a comprehensive guide for researchers in the fields of organic synthesis and drug discovery to facilitate the preparation and exploration of this important class of molecules.

References

Application Notes and Protocols: 2,4-Dimethoxypyrimidine-5-boronic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the role of 2,4-Dimethoxypyrimidine-5-boronic acid as a valuable building block in the synthesis of advanced functional materials. Its unique electronic properties make it a significant component in the development of photochromic and fluorescent materials, which are critical for applications in optical data storage, molecular switches, and bio-imaging.

Application: Synthesis of Photochromic Diarylethenes

This compound is a key precursor for incorporating a pyrimidine moiety into diarylethene-based photochromic materials. The pyrimidine ring, with its electron-withdrawing nature, can significantly influence the photophysical and photochemical properties of the resulting molecule.

A notable example is the synthesis of a novel photochromic diarylethene, 1-(2,4-dimethoxyl-5-pyrimidinyl)-2-[2-methyl-5-(3-methyl)-phenyl-3-thienyl] perfluorocyclopentene .[1] This compound demonstrates reversible photochromism, transitioning from a colorless to a colored state upon irradiation with UV light.[1] Such materials are of high interest for the development of light-sensitive devices and smart materials.

Quantitative Data Summary

The photophysical properties of the diarylethene featuring the 2,4-dimethoxypyrimidine moiety have been characterized, and the key data are summarized below.

PropertyValueConditions
Absorption Maximum (Open Form)288 nmIn Hexane
Absorption Maximum (Closed Form)510 nmIn Hexane
Molar Absorption Coefficient (Closed Form)2.89 x 104 L mol-1 cm-1At 510 nm in Hexane
Fluorescence Emission Maximum (Open Form)480 nmIn Hexane
Quantum Yield (Cyclization)0.35In Hexane
Quantum Yield (Cycloreversion)0.08In Hexane

Experimental Protocols

The following is a representative protocol for the synthesis of a diarylethene incorporating the 2,4-dimethoxypyrimidine moiety, adapted from the synthesis of 1-(2,4-dimethoxyl-5-pyrimidinyl)-2-[2-methyl-5-(3-methyl)-phenyl-3-thienyl] perfluorocyclopentene.[1] The initial step would typically involve a Suzuki coupling reaction using this compound.

Protocol 1: Suzuki Coupling of this compound with an Aryl Halide

This protocol describes a general procedure for the palladium-catalyzed Suzuki cross-coupling reaction, a fundamental step in the synthesis of the target diarylethene.

Materials:

  • This compound

  • Aryl halide (e.g., a brominated or iodinated thiophene derivative)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate or Sodium carbonate)

  • Solvent (e.g., Toluene, 1,4-Dioxane, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent to the flask via syringe.

  • Add the palladium catalyst (0.05 eq) to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrimidine-substituted aryl compound.

Visualizations

The following diagrams illustrate the logical workflow for the application of this compound in the synthesis of photochromic materials.

G cluster_synthesis Synthetic Pathway A This compound C Suzuki Coupling (Pd Catalyst, Base) A->C B Aryl Halide (e.g., Bromo-thiophene derivative) B->C D Pyrimidine-Substituted Aryl Intermediate C->D E Further Synthetic Steps (e.g., Lithiation, Coupling with Perfluorocyclopentene) D->E F Final Photochromic Diarylethene E->F

Caption: Synthetic pathway for a photochromic diarylethene.

G cluster_workflow Experimental Workflow start Start reactants Combine Reactants: - this compound - Aryl Halide - Base start->reactants inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) reactants->inert solvent_catalyst Add Degassed Solvent and Pd Catalyst inert->solvent_catalyst reaction Heat and Stir (Monitor by TLC) solvent_catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: Experimental workflow for Suzuki coupling.

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of substituted pyrimidines via microwave-assisted Suzuki-Miyaura cross-coupling reactions. The pyrimidine moiety is a crucial scaffold in numerous biologically active compounds and approved drugs, making its derivatization a key process in medicinal chemistry and drug discovery.[1][2] Microwave irradiation offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and enhanced reproducibility.[3]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[4][5] When applied to halogenated pyrimidines, it allows for the introduction of a wide range of aryl and heteroaryl substituents. The electron-deficient nature of the pyrimidine ring makes halogenated pyrimidines highly reactive substrates for such cross-coupling reactions.[1][6][7] Microwave-assisted synthesis has emerged as a key enabling technology, allowing for rapid and efficient optimization of reaction conditions to achieve high yields of desired products in minutes rather than hours.[1][3][6]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the optimization of various parameters for the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid, a representative model reaction.[1]

Table 1: Catalyst Screening [1]

Catalyst (5 mol%)Yield (%)
Pd(PPh₃)₄65
Pd(dppf)Cl₂58
Pd(OAc)₂35
PdCl₂(PPh₃)₂42

Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.

Table 2: Solvent Mixture Screening [1][8]

Solvent (v/v)Yield (%)
1,4-dioxane/H₂O (1:2)68
1,4-dioxane/H₂O (1:1)75
1,4-dioxane/H₂O (2:1)80
THF/H₂O (2:1)72

Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (0.5 mol%), 100 °C, 15 min, microwave irradiation.

Table 3: Temperature and Time Screening [1]

Temperature (°C)Time (min)Yield (%)
601545
801568
1001075
1001580
1201578
1401571

Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (0.5 mol%), 1,4-dioxane/H₂O (2:1, 6 mL), microwave irradiation.

Table 4: Catalyst Loading Screening [1]

Pd(PPh₃)₄ (mol%)Yield (%)
2.081
1.080
0.580
0.2572
0.165

Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.

Experimental Protocols

The following is a general protocol for the microwave-assisted Suzuki coupling of a dihalogenated pyrimidine with an aryl or heteroaryl boronic acid, based on optimized conditions.[1][9]

Materials:

  • Halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) (0.5 mmol)

  • Aryl or heteroaryl boronic acid (0.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5 mol%, 0.0025 mmol)

  • Base (e.g., K₂CO₃) (1.5 mmol)

  • Degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v) (6 mL)

  • Microwave reactor vials (10 mL) with stir bars

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated pyrimidine (0.5 mmol), the desired boronic acid (0.5 mmol), and the base (1.5 mmol).

  • Add the palladium catalyst (0.0025 mmol, 0.5 mol%).

  • Add 6 mL of the degassed 1,4-dioxane and water (2:1) solvent mixture.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine.

Visualizations

experimental_workflow reagents 1. Add Reactants to Vial (Halogenated Pyrimidine, Boronic Acid, Base, Catalyst) solvent 2. Add Degassed Solvent reagents->solvent seal 3. Seal Vial solvent->seal microwave 4. Microwave Irradiation (100 °C, 15 min) seal->microwave cool 5. Cool to Room Temperature microwave->cool extract 6. Aqueous Workup & Extraction (EtOAc, Brine) cool->extract dry 7. Dry Organic Layer (Na₂SO₄) extract->dry concentrate 8. Concentrate Under Vacuum dry->concentrate purify 9. Column Chromatography concentrate->purify product Pure Substituted Pyrimidine purify->product

Caption: Experimental workflow for microwave-assisted Suzuki coupling.

suzuki_catalytic_cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 Oxidative Addition pd_complex2 R¹-Pd(II)L₂-OR' pd_complex1->pd_complex2 Ligand Exchange pd_complex3 R¹-Pd(II)L₂-R² pd_complex2->pd_complex3 Transmetalation pd_complex3->pd0 Reductive Elimination r1r2 R¹-R² r1x R¹-X (Pyrimidine-Halide) r2b R²-B(OH)₂ (Boronic Acid) base Base (e.g., K₂CO₃)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 2,4-Dimethoxypyrimidine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Suzuki coupling reactions involving 2,4-dimethoxypyrimidine-5-boronic acid and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or has failed completely. What are the common causes?

Low or no yield in Suzuki couplings, particularly with heteroaryl boronic acids like this compound, can often be attributed to several factors:

  • Boronic Acid Instability: Heteroaryl boronic acids are susceptible to degradation, most commonly through protodeboronation, where the carbon-boron bond is cleaved.[1][2] This can be exacerbated by the presence of water or other protic sources in the reaction mixture.

  • Catalyst Deactivation: The palladium catalyst can be deactivated through oxidation if oxygen is present in the reaction.[1] Phosphine ligands can also be oxidized, which prevents them from coordinating to the palladium center.[1]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. An inappropriate base may not be effective in the transmetalation step, while the wrong solvent can lead to poor solubility of reagents or catalyst degradation.[3][4]

  • Poor Quality of Reagents: The purity of the boronic acid, aryl halide, catalyst, base, and solvents is crucial for a successful reaction. Ensure solvents are anhydrous and properly degassed.[1]

Q2: I am observing a significant amount of a side product that appears to be 2,4-dimethoxypyrimidine. What is happening and how can I prevent it?

The formation of 2,4-dimethoxypyrimidine is a strong indication of protodeboronation.[2] This side reaction replaces the boronic acid group with a hydrogen atom and is a common issue with unstable boronic acids.[2]

To minimize protodeboronation:

  • Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried and degassed.[3]

  • Optimize the Base: Use a non-aqueous or milder base. Sometimes, a slow release of the boronic acid is beneficial, which can be achieved with certain base and solvent combinations.[2]

  • Use a More Stable Boronic Acid Derivative: Consider converting the boronic acid to a more stable form, such as a pinacol ester or a MIDA boronate, which can slowly release the boronic acid under the reaction conditions.[2]

Q3: How do I choose the right catalyst and ligands for this specific Suzuki coupling?

The selection of the palladium catalyst and corresponding ligands is critical. For heteroaryl systems, a good starting point is often a pre-formed Pd(0) source like Pd(PPh₃)₄.[5][6] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it requires in-situ reduction to the active Pd(0) species, which can sometimes be inefficient.[1]

If standard catalysts like Pd(PPh₃)₄ are not effective, consider using more modern catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos).[3][7] These can often improve the efficiency of both the oxidative addition and reductive elimination steps.

Q4: What is the role of the base in the Suzuki coupling, and which one should I use?

The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid for the transmetalation step.[8] The choice of base can significantly impact the reaction's success.

Commonly used bases include:

  • Carbonates: K₂CO₃ and Cs₂CO₃ are frequently used and often require an aqueous co-solvent.[5][6]

  • Phosphates: K₃PO₄ is a stronger base and can be effective in anhydrous conditions.[7]

  • Fluorides: KF can be a milder option to prevent hydrolysis of sensitive functional groups.[4]

The optimal base is often dependent on the solvent and the specific substrates being used. It is recommended to screen a few different bases to find the best one for your system.

Troubleshooting Guide

Issue 1: Low to No Product Formation

If you are observing little to no formation of your desired product, consider the following troubleshooting steps in a systematic manner.

G start Low/No Product check_reagents Verify Reagent Quality (Boronic Acid, Halide, Catalyst, Base, Solvents) start->check_reagents degas Improve Degassing Protocol (e.g., Freeze-Pump-Thaw) check_reagents->degas catalyst Screen Different Catalysts (e.g., Pd(PPh3)4, Buchwald Precatalysts) degas->catalyst base Screen Different Bases (e.g., K2CO3, K3PO4, Cs2CO3) catalyst->base solvent Screen Different Solvents (e.g., Dioxane/H2O, Toluene, DMF) base->solvent temperature Optimize Temperature (Gradually increase) solvent->temperature success Improved Yield temperature->success

Caption: Troubleshooting workflow for low or no product yield.

Issue 2: Significant Protodeboronation

If you have confirmed the formation of 2,4-dimethoxypyrimidine, the following steps can help mitigate this side reaction.

G start Protodeboronation Observed anhydrous Ensure Strictly Anhydrous Conditions start->anhydrous milder_base Switch to a Milder or Non-Aqueous Base (e.g., KF, ground K3PO4) anhydrous->milder_base boronate_ester Use a More Stable Boronic Acid Derivative (e.g., Pinacol or MIDA ester) milder_base->boronate_ester slow_release Implement Slow-Release Strategy boronate_ester->slow_release success Reduced Side Product slow_release->success

Caption: Decision tree for addressing protodeboronation.

Experimental Protocols & Data

While specific, optimized protocols for this compound are not abundant in the literature, the following generalized screening protocols can serve as a starting point for optimization.

Protocol 1: General Catalyst and Base Screening

This protocol is designed to test various combinations of catalysts and bases to identify promising conditions.

  • To an array of reaction vials, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the chosen base (2.0-3.0 equivalents).

  • Add the selected palladium catalyst (2-5 mol%) to each corresponding vial.

  • Add the degassed solvent system (e.g., 5 mL of 4:1 dioxane:water).

  • Seal the vials and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reactions to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Upon completion, quench the reaction, perform an aqueous workup, and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Illustrative Screening Results (Hypothetical Data)

The following table summarizes hypothetical yield data from a screening experiment to provide a framework for comparison.

EntryCatalyst (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)9045
2Pd(PPh₃)₄ (3)K₃PO₄ (3)Toluene10060
3Pd(dppf)Cl₂ (3)Cs₂CO₃ (2)Dioxane/H₂O (4:1)9075
4XPhos Pd G2 (2)K₃PO₄ (3)Toluene10085

Visualizing the Suzuki Coupling Pathway

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Mechanism pd0 Pd(0)L2 pd_complex R1-Pd(II)L2-X pd0->pd_complex Oxidative Addition (R1-X) transmetalation_complex R1-Pd(II)L2-R2 pd_complex->transmetalation_complex Transmetalation (R2-B(OH)2 + Base) transmetalation_complex->pd0 Reductive Elimination product R1-R2 transmetalation_complex->product boronic_acid R2-B(OH)2 protodeboronation R2-H boronic_acid->protodeboronation Protodeboronation (+ H+)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

common side reactions with 2,4-Dimethoxypyrimidine-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dimethoxypyrimidine-5-boronic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura coupling?

A1: The most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom, which reduces the yield of the desired product.[1][2] Homocoupling is the palladium-catalyzed reaction of two molecules of the boronic acid to form a symmetrical bi-pyrimidine.

Q2: How does the structure of this compound influence its reactivity and stability?

A2: The pyrimidine ring is an electron-deficient aromatic system, which generally makes it a good substrate for cross-coupling reactions.[3] However, the two electron-donating methoxy groups increase the electron density on the ring, which can make the boronic acid more susceptible to protodeboronation, especially under harsh reaction conditions.[4]

Q3: What are the optimal storage conditions for this compound?

A3: To ensure its stability and reactivity, this compound should be stored in a cool, dry place under an inert atmosphere. Recommended storage temperatures are between 2-8°C.[5]

Q4: Can I use this compound directly, or should I convert it to a more stable derivative?

A4: While it can be used directly, for challenging coupling reactions or to minimize side reactions, converting it to a more stable boronic ester, such as a pinacol ester, is often recommended.[1][4] Boronic esters can exhibit enhanced stability and may lead to higher yields.[2]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in Suzuki-Miyaura coupling reactions.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Catalyst2. Inappropriate Base3. Poor Solvent Choice4. Low Reaction Temperature1. Use a fresh, high-quality palladium catalyst. Consider a pre-catalyst for reliable generation of the active Pd(0) species.2. Screen different bases. Milder bases like K₃PO₄ or K₂CO₃ are often preferred over strong bases like NaOH to minimize side reactions.[4]3. Use a solvent system that ensures the solubility of all reactants. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is common.[3]4. Gradually increase the reaction temperature, but be mindful that higher temperatures can also accelerate side reactions.[4]
Significant Protodeboronation 1. Harsh Reaction Conditions (High Temperature, Strong Base)2. Presence of Protic Impurities1. Use the lowest effective temperature and a milder base (e.g., K₂CO₃, K₃PO₄).[4]2. Use anhydrous solvents and ensure all reagents are dry. While some water can be beneficial in Suzuki reactions, excess water can promote protodeboronation.[1]
Formation of Homocoupling Product Presence of OxygenThoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (e.g., argon, nitrogen) through the solvent.[1]
Reaction Stalls Catalyst DeactivationIncrease the catalyst loading or consider using a more robust catalyst system, such as one with bulky, electron-rich phosphine ligands.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl or heteroaryl halide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water).

  • Stir the reaction mixture at the desired temperature (starting from 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

A similar protocol using Pd(PPh₃)₂Cl₂ as a catalyst and Na₂CO₃ as a base in 1,4-dioxane at 95°C has been reported for the coupling of the related 2-methoxy-5-pyrimidylboronic acid.[6]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R-B(OH)2 Base Pd(II)_Intermediate Ar-Pd(II)-R Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0) Product Ar-R Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Protodeboronation Check for Protodeboronation (LC-MS analysis) Start->Check_Protodeboronation Mitigate_Protodeboronation Use Milder Base (K3PO4) Lower Temperature Use Boronic Ester Check_Protodeboronation->Mitigate_Protodeboronation Yes Check_Homocoupling Check for Homocoupling (LC-MS analysis) Check_Protodeboronation->Check_Homocoupling No Optimize_Conditions Optimize Catalyst/Ligand Screen Solvents Increase Catalyst Loading Mitigate_Protodeboronation->Optimize_Conditions Mitigate_Homocoupling Improve Degassing Use Pd(0) Pre-catalyst Check_Homocoupling->Mitigate_Homocoupling Yes Check_Homocoupling->Optimize_Conditions No Mitigate_Homocoupling->Optimize_Conditions Success Improved Yield Optimize_Conditions->Success

Caption: A troubleshooting workflow for optimizing Suzuki-Miyaura reactions.

References

Technical Support Center: Purification of Products from 2,4-Dimethoxypyrimidine-5-boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of products from reactions involving 2,4-Dimethoxypyrimidine-5-boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my reaction mixture after a Suzuki-Miyaura coupling with this compound?

A1: Common impurities include unreacted this compound, the aryl halide starting material, homocoupled byproducts (e.g., a biaryl from the coupling of two aryl halides or a bipyrimidine from the coupling of two boronic acid molecules), and byproducts from protodeboronation, where the boronic acid group is replaced by a hydrogen atom. Residual palladium catalyst and inorganic salts from the base used in the reaction are also common.

Q2: What are the general strategies for purifying the products of these reactions?

A2: The most common purification strategies are column chromatography (both normal and reversed-phase) and recrystallization. The choice of method depends on the polarity and crystallinity of the desired product and its impurities. An initial aqueous workup is also crucial to remove the bulk of inorganic salts and water-soluble impurities.

Q3: How do I choose between normal-phase and reversed-phase chromatography?

A3: Normal-phase chromatography, typically using silica gel, is a good starting point for many organic compounds. It separates compounds based on polarity, with less polar compounds eluting first. Reversed-phase chromatography, using a nonpolar stationary phase like C18 silica, is particularly useful for purifying more polar or water-soluble compounds, where more polar compounds elute earlier. The choice should be guided by the polarity of your target molecule, which can be initially assessed by thin-layer chromatography (TLC).

Q4: My product seems to be degrading on the silica gel column. What can I do?

A4: Pyrimidine derivatives can sometimes be sensitive to the acidic nature of standard silica gel. If you suspect degradation, you can neutralize the silica gel by pre-treating it with a solution of a non-nucleophilic base, such as triethylamine, in the eluent. Alternatively, using a different stationary phase like alumina (which is available in neutral, acidic, or basic forms) may be beneficial.

Q5: Can I use recrystallization for purification? What are some good solvent choices?

A5: Recrystallization is an excellent method for purifying solid products, often yielding highly pure material. The key is to find a solvent or solvent system where the product is soluble at high temperatures but poorly soluble at room temperature. For pyrimidine derivatives, common recrystallization solvents include ethanol, isopropanol, ethyl acetate, or mixtures such as ethanol/water or dichloromethane/hexane. The ideal solvent system will need to be determined empirically for each specific product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low recovery of desired product after purification. - Product is partially soluble in the aqueous phase during workup.- Inappropriate solvent system for column chromatography, leading to co-elution with impurities or irreversible binding to the stationary phase.- Product loss during recrystallization due to high solubility in the cold solvent.- Saturate the aqueous phase with brine (saturated NaCl solution) to decrease the solubility of the organic product.- Perform a thorough screening of solvent systems using TLC to find optimal separation conditions.- For recrystallization, use a minimal amount of hot solvent and cool the solution slowly, potentially in an ice bath, to maximize crystal formation.
Product is contaminated with unreacted boronic acid. - The boronic acid and the product have similar polarities.- Inefficient aqueous workup.- During the aqueous workup, wash the organic layer with a basic solution (e.g., 1M NaOH) to extract the acidic boronic acid into the aqueous phase.- In normal-phase chromatography, increase the polarity of the eluent gradually to ensure the more polar boronic acid is retained longer on the column.
Presence of homocoupled byproduct in the final product. - Reaction conditions favoring homocoupling (e.g., presence of oxygen).- Similar chromatographic behavior to the desired product.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Optimize the chromatography solvent system for better separation. Gradient elution may be necessary.- If the product is solid, recrystallization may effectively separate it from the often structurally different homocoupled byproduct.
Final product is a dark color, suggesting palladium contamination. - Inefficient removal of the palladium catalyst during workup.- Filter the crude reaction mixture through a pad of celite before aqueous workup.- Some palladium residues can be removed by treating the organic solution with activated carbon.
Product streaks on the TLC plate and gives broad peaks in column chromatography. - The compound may be too polar for the chosen normal-phase conditions.- The compound may be acidic or basic, leading to strong interactions with the silica gel.- Switch to a more polar eluent system or consider reversed-phase chromatography.- For basic compounds, add a small amount of triethylamine or ammonia to the eluent. For acidic compounds, a small amount of acetic acid may improve peak shape.

Data Presentation

The following table summarizes representative yields for Suzuki-Miyaura coupling reactions of substituted pyrimidines with aryl boronic acids, followed by purification. Note that these are for analogous systems and actual yields will vary depending on the specific substrates and reaction conditions.

Product TypePurification MethodTypical Isolated Yield (%)Purity (by HPLC or NMR)Reference
5-Aryl-2,4-diaminopyrimidineFlash Chromatography60-85%>95%[1]
2-Chloro-4-phenylpyrimidineFlash Chromatography51%Not specified[2]
2,4-DiarylpyrimidinePreparative TLC15-95%>98%[2]
2-Chloro-4-(aryl)pyrimidineFlash Chromatography72-87%>98%[3]

Experimental Protocols

Representative Protocol: Purification of a 5-Aryl-2,4-dimethoxypyrimidine by Flash Column Chromatography

This protocol is a general guideline for the purification of a product from a Suzuki-Miyaura coupling reaction of this compound with an aryl bromide.

1. Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc). c. Wash the organic layer sequentially with water and brine. To remove unreacted boronic acid, a wash with a mild aqueous base (e.g., 1M NaHCO₃) can be included before the water wash. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

2. Preparation for Chromatography: a. Determine a suitable eluent system by TLC analysis of the crude product. A common starting point for 5-aryl-2,4-dimethoxypyrimidines is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product. b. Prepare a slurry of silica gel in the initial, low-polarity eluent. c. Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

3. Sample Loading and Elution: a. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). b. Adsorb the dissolved crude product onto a small amount of silica gel and evaporate the solvent to create a dry powder ("dry loading"). c. Carefully add the dry-loaded sample to the top of the packed column. d. Begin elution with the predetermined solvent system, starting with a lower polarity (e.g., 9:1 hexanes:EtOAc) and gradually increasing the polarity if necessary (gradient elution).

4. Fraction Collection and Analysis: a. Collect fractions of the eluate in test tubes. b. Monitor the composition of the fractions by TLC. c. Combine the fractions containing the pure product.

5. Product Isolation: a. Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product. b. Place the product under high vacuum to remove any residual solvent.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis & Isolation reaction Suzuki-Miyaura Coupling extraction Aqueous Extraction reaction->extraction drying Drying extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography recrystallization Recrystallization concentration->recrystallization analysis TLC/HPLC Analysis chromatography->analysis recrystallization->analysis isolation Solvent Removal analysis->isolation final_product Pure Product isolation->final_product

Caption: A general workflow for the synthesis and purification of products from this compound reactions.

Troubleshooting Logic

troubleshooting_logic cluster_impurities Identify Impurity cluster_solutions Purification Strategy start Impure Product After Initial Purification boronic_acid Unreacted Boronic Acid? start->boronic_acid homocoupling Homocoupling Byproduct? start->homocoupling starting_material Other Starting Material? start->starting_material palladium Palladium Residue? start->palladium base_wash Aqueous Base Wash boronic_acid->base_wash Yes recrystallize Recrystallization homocoupling->recrystallize Yes optimize_chrom Optimize Chromatography homocoupling->optimize_chrom Yes starting_material->optimize_chrom Yes celite_filtration Celite Filtration/ Activated Carbon palladium->celite_filtration Yes pure_product Pure Product base_wash->pure_product recrystallize->pure_product optimize_chrom->pure_product celite_filtration->pure_product

Caption: A decision-making diagram for troubleshooting the purification of Suzuki coupling products.

References

Technical Support Center: Catalyst Selection for Pyrimidine Boronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving pyrimidine boronic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Low or No Yield of the Desired Cross-Coupled Product

Q: My Suzuki coupling reaction with a pyrimidine boronic acid is resulting in a low yield or no product. What are the common causes and how can I troubleshoot this?

A: Low or no yield in Suzuki couplings of pyrimidines can arise from several factors, often related to the choice of catalyst, base, solvent, and the stability of the reagents. Here is a breakdown of potential issues and solutions:

  • Inactive Catalyst: The active Pd(0) catalyst may not be forming efficiently from the precatalyst or may have decomposed.

    • Solution: Ensure you are using fresh, high-quality catalyst and ligands. Consider using a pre-formed Pd(0) catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as a good starting point.[1][2][3][4] For electron-deficient pyrimidines, a more electron-rich and bulky phosphine ligand might be necessary to facilitate the oxidative addition step.[3][4] Ensure the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) as oxygen can oxidize and deactivate the Pd(0) catalyst.[1][5]

  • Inefficient Transmetalation: The transfer of the pyrimidine group from the boronic acid to the palladium center is a critical step that can be slow.

    • Solution: The choice of base is crucial for activating the boronic acid.[3][6] Inorganic bases like K₂CO₃ and K₃PO₄ are commonly used.[1][3][7] The presence of water in the solvent system can also be beneficial by promoting the formation of the more reactive boronate species.[3][7][8]

  • Protodeboronation of the Boronic Acid: Pyrimidine boronic acids, especially 2-pyrimidinylboronic acid, can be unstable and undergo protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[3][9][10] This is a common side reaction that consumes the boronic acid.

    • Solution: Consider using a boronate ester (e.g., pinacol ester) or an organotrifluoroborate, which can slowly release the boronic acid into the reaction, minimizing its decomposition.[3] Running the reaction at a lower temperature can also help reduce this side reaction.[3]

  • Poor Solubility of Reagents: If the pyrimidine boronic acid or the coupling partner has poor solubility in the chosen solvent, the reaction rate will be significantly reduced.

    • Solution: Screen different solvents or solvent mixtures. Common solvents for Suzuki couplings include 1,4-dioxane, THF, and DMF, often mixed with water.[3][7][8] For highly insoluble substrates, increasing the reaction temperature or using a microwave reactor can improve solubility and reaction rates.[3][7]

  • Inappropriate Halide Reactivity: The reactivity of the halogen on the coupling partner is critical. For dichloropyrimidines, the C4 position is generally more reactive than the C2 position.[2][7] Bromo- and iodo-substituted pyrimidines are typically more reactive than their chloro- counterparts.[1][11]

    • Solution: If using a less reactive chloride, a more active catalyst system, potentially with bulky, electron-rich ligands, may be required.[12] In some cases, switching to a more reactive bromide or iodide may be necessary.[1]

2. Formation of Significant Side Products

Q: I am observing significant amounts of side products, such as homocoupling of the boronic acid or debromination of my aryl halide. How can I minimize these?

A: The formation of side products is a common issue that can often be addressed by optimizing the reaction conditions.

  • Homocoupling of Boronic Acid: This occurs when the boronic acid couples with itself.

    • Solution: This is often caused by the presence of oxygen.[4][5] Ensure the reaction mixture is thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst and maintain an inert atmosphere throughout the reaction.[1][5]

  • Hydrodehalogenation (Debromination/Dechlorination): This is the replacement of the halogen on your electrophile with a hydrogen atom.

    • Solution: This side reaction can be promoted by certain bases and solvents. Screening different bases (e.g., switching from K₂CO₃ to K₃PO₄) or solvent systems may help.[13] Using a less reactive boronic acid derivative like a boronate ester can also mitigate this issue.[3]

Catalyst and Condition Selection Tables

The following tables summarize catalyst systems and reaction conditions that have been successfully used for Suzuki-Miyaura coupling reactions involving pyrimidine derivatives.

Table 1: Catalyst Systems for Pyrimidine Couplings

Catalyst PrecursorLigandBaseSolventTemperature (°C)Notes
Pd(PPh₃)₄PPh₃ (in catalyst)K₂CO₃EtOH/Toluene/H₂O90Effective for 5-iodo-2,4-diaminopyrimidines.[1]
Pd(PPh₃)₄PPh₃ (in catalyst)K₂CO₃1,4-Dioxane/H₂O (2:1)100Optimized for 2,4-dichloropyrimidine, microwave-assisted.[7]
Pd(dppf)Cl₂·CH₂Cl₂dppf---Can offer better results than Pd(PPh₃)₄ for chloropyrimidines.[2]
Pd(OAc)₂PPh₃Na₂CO₃Glyme/H₂O70Used for 2,4,6-trichloropyrimidine.[11]
Pd₂(dba)₃PCy₃K₃PO₄Dioxane/H₂O-Effective for coupling 3-pyridyl boronic acid with 2-chloropyridine.[14]

Table 2: Troubleshooting Guide - Quick Reference

IssuePotential CauseSuggested Solution
Low/No YieldInactive catalystUse fresh catalyst/ligands; ensure inert atmosphere.[1][3][5]
Inefficient transmetalationOptimize base (e.g., K₂CO₃, K₃PO₄) and consider adding water.[1][3][7][8]
ProtodeboronationUse boronate esters; lower reaction temperature.[3]
Poor reagent solubilityScreen solvents (e.g., Dioxane, THF, DMF with water); use microwave heating.[3][7][8]
HomocouplingPresence of oxygenThoroughly degas reaction mixture.[4][5]
DebrominationUnfavorable conditionsScreen different bases and solvents.[13]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine [7]

  • To a microwave vial, add 2,4-dichloropyrimidine (1.0 eq), the desired aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add a 2:1 mixture of 1,4-dioxane and water.

  • Add Pd(PPh₃)₄ (0.05 eq).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100°C for 15-30 minutes.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki Coupling of a 5-Iodo-2,4-diaminopyrimidine Derivative [1]

  • Under an argon atmosphere, add the 5-iodo-2,4-diaminopyrimidine derivative (1.0 eq), the substituted phenylboronic acid (1.1-2.0 eq), Pd(PPh₃)₄ (0.0005 eq), and K₂CO₃ (3 M aqueous solution, 1.1-2.0 eq) to a mixture of EtOH/toluene (1:2).

  • Stir the reaction mixture at 90°C for 1-2 hours.

  • After cooling, extract the reaction solution with ethyl acetate.

  • Wash the combined organic layers with water, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product as needed.

Visualized Workflows and Mechanisms

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OH)2 Base ArPdAr Ar-Pd(II)L2-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar' CoupledProduct Pyrimidine-Ar' RedElim->CoupledProduct ArylHalide Pyrimidine-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)2 BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Yield in Pyrimidine Suzuki Coupling CheckCatalyst Is the Catalyst Active? Start->CheckCatalyst CheckBaseSolvent Is the Base/Solvent System Optimal? CheckCatalyst->CheckBaseSolvent Yes SolutionCatalyst Use fresh catalyst/ligands. Ensure inert atmosphere. CheckCatalyst->SolutionCatalyst No CheckBoronicAcid Is the Boronic Acid Stable? CheckBaseSolvent->CheckBoronicAcid Yes SolutionBaseSolvent Screen different bases (K₂CO₃, K₃PO₄). Add water as co-solvent. CheckBaseSolvent->SolutionBaseSolvent No CheckReactivity Is the Halide Sufficiently Reactive? CheckBoronicAcid->CheckReactivity Yes SolutionBoronicAcid Use boronate ester. Lower reaction temperature. CheckBoronicAcid->SolutionBoronicAcid No SolutionReactivity Use a more active catalyst system. Switch to a more reactive halide (Br, I). CheckReactivity->SolutionReactivity No Success Reaction Successful CheckReactivity->Success Yes SolutionCatalyst->CheckBaseSolvent SolutionBaseSolvent->CheckBoronicAcid SolutionBoronicAcid->CheckReactivity SolutionReactivity->Success

Caption: A troubleshooting workflow for low-yield pyrimidine Suzuki coupling reactions.

References

Technical Support Center: 2,4-Dimethoxypyrimidine-5-boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,4-Dimethoxypyrimidine-5-boronic acid in their experiments, with a focus on Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the reactivity of this compound in Suzuki-Miyaura coupling reactions?

A1: The reactivity of this compound in Suzuki-Miyaura couplings is primarily influenced by the choice of base, solvent, palladium catalyst, and reaction temperature. As an electron-rich heteroaryl boronic acid, careful optimization of these parameters is crucial to achieve high yields and minimize side reactions.

Q2: Which bases are recommended for Suzuki-Miyaura coupling with this compound?

A2: A range of inorganic bases are commonly used. The optimal choice depends on the specific coupling partners and solvent system. Weaker bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often effective, particularly in aqueous solvent mixtures. For more challenging couplings, stronger bases such as potassium phosphate (K₃PO₄) may be required. It is advisable to screen a few bases to find the optimal conditions for your specific reaction.

Q3: What is the recommended solvent system for this type of reaction?

A3: A mixture of an aprotic organic solvent and water is generally most effective. Common choices include 1,4-dioxane/water, THF/water, or DME/water. The addition of water can facilitate the formation of the active boronate species and improve reaction rates. The optimal ratio of the organic solvent to water often needs to be determined empirically, but ratios from 4:1 to 10:1 are common starting points.

Q4: My reaction is sluggish or not going to completion. What are the potential causes and solutions?

A4: Several factors can lead to an incomplete reaction:

  • Insufficiently active catalyst: Ensure your palladium catalyst is fresh and handled under an inert atmosphere. Consider using a pre-catalyst that is more readily activated.

  • Inappropriate base or solvent: The choice of base and solvent is critical. Refer to the data tables below for guidance on solvent selection. If using an anhydrous solvent with a base like K₃PO₄, the addition of a small amount of water might be beneficial.

  • Low reaction temperature: Many Suzuki couplings require heating. If the reaction is slow at a lower temperature (e.g., 80°C), cautiously increasing it may improve the rate.

  • Protodeboronation: Heteroaryl boronic acids can be susceptible to protodeboronation (cleavage of the C-B bond). Using freshly purchased boronic acid and ensuring anhydrous conditions (if the protocol demands it) can help. In some cases, using the corresponding pinacol ester of the boronic acid can mitigate this issue.

Q5: I am observing significant side-product formation, such as homocoupling of the boronic acid. How can I minimize this?

A5: Homocoupling is often caused by the presence of oxygen. Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen). Using a Pd(0) source like Pd(PPh₃)₄ or ensuring efficient in-situ reduction of a Pd(II) precatalyst can also reduce homocoupling.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Inactive CatalystUse a fresh batch of palladium catalyst. Consider using a more active pre-catalyst (e.g., a Buchwald pre-catalyst).
Incorrect BaseScreen different bases (e.g., K₂CO₃, Na₂CO₃, K₃PO₄). The optimal base can be substrate-dependent.
Suboptimal SolventTry different solvent systems, particularly aqueous mixtures like 1,4-dioxane/water.
Low TemperatureGradually increase the reaction temperature, monitoring for any decomposition.
Protodeboronation of Boronic AcidUse fresh this compound. Consider converting it to the more stable pinacol ester.
Issue 2: Formation of Impurities
Potential Cause Troubleshooting Step
Homocoupling of Boronic AcidEnsure thorough degassing of the reaction mixture and maintain a strict inert atmosphere.
Dehalogenation of Aryl HalideIf using an amine base or alcohol solvent, consider switching to a carbonate or phosphate base and an aprotic solvent.
Catalyst DecompositionEnsure an appropriate ligand-to-palladium ratio and adequate stirring to prevent localized high concentrations of reagents.

Quantitative Data on Reaction Conditions

The following tables summarize the effect of solvent and base on the yield of Suzuki-Miyaura reactions for pyrimidine derivatives similar to this compound. These data can serve as a guide for optimizing your reaction conditions.

Table 1: Effect of Solvent on the Yield of Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [1][2]

SolventTemperature (°C)Yield (%)
1,4-Dioxane10071
Isopropanol8064
THF6045
DMF10031

Reaction Conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), Pd(PPh₃)₄ (5 mol%), 24 h.

Table 2: Effect of Base on the Suzuki Coupling of Mesitylboronic Acid with Iodobenzene [3]

BaseSolventYield (%) after 4h
Ba(OH)₂DME/H₂O99
NaOHDME/H₂O95
K₃PO₄DME/H₂O70
Na₂CO₃DME/H₂O66

Reaction Conditions: Iodobenzene, mesitylboronic acid, Pd(PPh₃)₄, 80°C.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Degassed solvent (e.g., 1,4-dioxane and water)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar and condenser, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R1-X) R1-Pd(II)L2-OH R1-Pd(II)L2-OH R1-Pd(II)L2-X->R1-Pd(II)L2-OH Base (OH-) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-OH->R1-Pd(II)L2-R2 Transmetalation (R2-B(OH)2) R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination (R1-R2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants and Base B Evacuate and Backfill with Inert Gas A->B C Add Degassed Solvent B->C D Add Palladium Catalyst C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Workup and Extraction G->H I Dry and Concentrate H->I J Purify Product I->J

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Technical Support Center: Troubleshooting Protodeborylation of Pyrimidine Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the protodeborylation of pyrimidine boronic acids during chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeborylation and why is it a problem with pyrimidine boronic acids?

A1: Protodeborylation, or protodeborylation, is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2] This leads to the formation of an unsubstituted pyrimidine byproduct, consuming the starting material and reducing the yield of the desired coupled product. Pyrimidine boronic acids, especially those with the boronic acid group at the 2-position, are highly susceptible to this reaction due to the electron-deficient nature of the pyrimidine ring, which makes the carbon-boron bond more prone to cleavage.[3]

Q2: What are the main factors that promote the protodeborylation of pyrimidine boronic acids?

A2: The propensity for protodeborylation is highly dependent on several factors:

  • pH: The reaction rate is highly pH-dependent.[4] Basic conditions, which are typical for Suzuki-Miyaura coupling, can accelerate protodeborylation by forming a more reactive boronate species.[1]

  • Temperature: Higher reaction temperatures can increase the rate of protodeborylation.

  • Solvent: The choice of solvent, particularly the presence of water, can influence the rate of protodeborylation. While some water is often necessary for the Suzuki-Miyaura reaction, excessive amounts can be detrimental.

  • Catalyst System: The nature of the palladium catalyst and ligands can impact the relative rates of the desired coupling reaction and the undesired protodeborylation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation pathways, including the homocoupling of boronic acids, which can indirectly affect the overall reaction efficiency.[5]

Q3: How can I detect if protodeborylation is occurring in my reaction?

A3: You can monitor your reaction for the formation of the protodeborylated byproduct (the corresponding pyrimidine without the boronic acid group). The most common analytical techniques for this are:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method to identify the mass of the byproduct in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the appearance of signals corresponding to the proton that has replaced the boronic acid group. ¹¹B NMR can also be used to monitor the consumption of the starting boronic acid.

  • Thin Layer Chromatography (TLC): While less definitive, the appearance of a new, often less polar, spot corresponding to the pyrimidine byproduct can be an indication of protodeborylation.

Q4: Are boronic esters of pyrimidines more stable than the corresponding boronic acids?

A4: Yes, converting pyrimidine boronic acids to their corresponding esters, such as pinacol esters or N-methyliminodiacetic acid (MIDA) boronates, significantly enhances their stability.[3] These esters are generally more resistant to protodeborylation under benchtop storage and reaction conditions. MIDA boronates are particularly noteworthy for their high stability and their ability to slowly release the active boronic acid under specific Suzuki-Miyaura coupling conditions, a strategy known as "slow-release". This minimizes the concentration of the unstable free boronic acid in the reaction mixture at any given time, thereby suppressing protodeborylation.[3]

Troubleshooting Guides

Issue 1: Low Yield of Desired Product and Significant Protodeborylation

If you are observing a low yield of your desired cross-coupled product along with a significant amount of the protodeborylated pyrimidine, consider the following troubleshooting steps.

StrategyRecommendationRationale
Modify the Boron Source Switch from the pyrimidine boronic acid to its pinacol ester or MIDA boronate .[3]Boronic esters are more stable and less prone to protodeborylation. MIDA boronates offer a "slow-release" of the boronic acid, minimizing its concentration and decomposition.[3]
Optimize the Base Use a weaker base such as K₂CO₃ , K₃PO₄ , or Cs₂CO₃ .[1] The choice of cation can also be influential.Strong bases can accelerate the formation of the reactive boronate species that leads to protodeborylation. Weaker bases can provide a better balance between promoting the Suzuki coupling and minimizing the side reaction.
Control the Reaction Temperature Run the reaction at the lowest effective temperature .Lowering the temperature can slow down the rate of protodeborylation more significantly than the desired Suzuki coupling.
Manage Water Content Use a carefully controlled amount of water in your solvent system (e.g., dioxane/water mixtures). Consider using anhydrous conditions if compatible with your specific reaction.While some water can be beneficial for the Suzuki-Miyaura catalytic cycle, excess water can promote hydrolysis of the carbon-boron bond.
Choose an Appropriate Catalyst System For challenging couplings, consider using highly active catalyst systems with electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands).[6]A more active catalyst can increase the rate of the desired Suzuki coupling, allowing it to outcompete the slower protodeborylation side reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halogenated Pyrimidine with a Phenylboronic Acid Pinacol Ester

This protocol provides a starting point for the Suzuki-Miyaura coupling of a halogenated pyrimidine with a more stable phenylboronic acid pinacol ester.

Materials:

  • Halogenated pyrimidine (e.g., 2-chloropyrimidine or 5-bromopyrimidine) (1.0 equiv)

  • Phenylboronic acid pinacol ester (1.2 equiv)

  • Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halogenated pyrimidine, phenylboronic acid pinacol ester, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent is typically between 0.1 and 0.5 M.

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Monitoring Protodeborylation by ¹H NMR Spectroscopy

This protocol describes a general method for monitoring the extent of protodeborylation in a reaction mixture using an internal standard.

Materials:

  • Reaction mixture containing the pyrimidine boronic acid

  • Internal standard (e.g., 1,3,5-trimethoxybenzene or another stable compound with a singlet in a clean region of the ¹H NMR spectrum)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

Procedure:

  • At various time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quench the reaction in the aliquot if necessary (e.g., by adding a small amount of dilute acid).

  • Prepare an NMR sample by dissolving a known mass of the internal standard in a known volume of deuterated solvent.

  • Add a known volume of the reaction aliquot to the NMR tube containing the internal standard solution.

  • Acquire a ¹H NMR spectrum.

  • Integrate a characteristic signal of the pyrimidine boronic acid, the protodeborylated pyrimidine byproduct, and the signal of the internal standard.

  • Calculate the relative amounts of the boronic acid and the byproduct at each time point relative to the constant concentration of the internal standard to determine the rate and extent of protodeborylation.

Visualizations

To further aid in understanding the processes involved, the following diagrams illustrate the key chemical pathways and troubleshooting logic.

Suzuki_vs_Protodeborylation cluster_suzuki Suzuki-Miyaura Cycle cluster_proto Protodeborylation OA Oxidative Addition TM Transmetalation OA->TM Ar-Pd(II)-X RE Reductive Elimination TM->RE Ar-Pd(II)-Ar' RE->OA Pd(0) Product Desired Product RE->Product PyrBA Pyrimidine Boronic Acid PyrBA->TM Enters Suzuki Cycle PyrH Protodeborylated Byproduct PyrBA->PyrH H⁺ source (e.g., H₂O) Base, Heat

References

Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for sterically hindered pyrimidine boronic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing no or very low conversion of my sterically hindered pyrimidine boronic acid. What are the potential causes and how can I troubleshoot this?

A1: Low or no conversion in a Suzuki-Miyaura coupling reaction with sterically hindered pyrimidine boronic acids can stem from several factors, primarily related to the challenging nature of the substrates.

Potential Causes:

  • Steric Hindrance: The bulky nature of the pyrimidine boronic acid and/or the coupling partner can impede the crucial steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1]

  • Catalyst Inhibition: The basic nitrogen atoms of the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation.[2][3]

  • Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state.[2]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome.[1][2]

Troubleshooting Steps:

  • Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1]

    • Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][4] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which facilitates oxidative addition and accelerates reductive elimination.[1] For particularly challenging couplings, specialized ligands like BI-DIME or AntPhos may be necessary.[1][5][6]

  • Base Selection: A weak base may not be sufficient to activate the boronic acid for transmetalation.[2]

    • Recommendation: Use a stronger, non-nucleophilic base like K₃PO₄, Cs₂CO₃, or K₂CO₃.[2][7][8][9] For very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) might be required.[1][4] The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[1]

  • Solvent System: The solvent plays a crucial role in catalyst activity and substrate solubility.

    • Recommendation: Aprotic polar solvents like 1,4-dioxane, DMF, DME, or toluene, often with the addition of water, are commonly used.[2][8][9] For instance, a 4:1 ratio of MeCN:H₂O or Dioxane:H₂O can be effective.[10]

  • Temperature and Reaction Time: Higher temperatures can often overcome the activation energy barrier associated with sterically demanding substrates.

    • Recommendation: If the reaction is sluggish at lower temperatures, consider increasing the temperature, potentially using a microwave reactor to expedite the reaction.[4][9] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[11]

  • Catalyst Loading: Increasing the catalyst loading can sometimes improve conversion, but be mindful of potential side reactions.[2]

Q2: My reaction is producing a significant amount of homocoupling product (dimer of the boronic acid). How can I minimize this side reaction?

A2: Homocoupling is a common side reaction, especially with electron-rich boronic acids.

Potential Causes:

  • Oxidative Homocoupling: This is promoted by the presence of oxygen in the reaction mixture.[2]

  • Palladium-Catalyzed Homocoupling: Certain palladium species can catalyze the coupling of two boronic acid molecules.[2]

Troubleshooting Steps:

  • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (Nitrogen or Argon).[2] Degas all solvents and reagents thoroughly before use.[2][10]

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Using a large excess can favor homocoupling.[2]

  • Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling. Experiment with different palladium sources and ligands.

  • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.

Q3: I am observing significant protodeboronation (loss of the boronic acid group). What can I do to prevent this?

A3: Protodeboronation is a common decomposition pathway for boronic acids, especially under basic conditions. Unstable boronic acids, such as some 2-heterocyclic derivatives, are particularly susceptible.[12][13]

Potential Causes:

  • Reaction with Base and Water: The combination of a strong base and water can lead to the cleavage of the C-B bond.

  • Inherently Unstable Boronic Acid: Some boronic acids are inherently unstable and prone to decomposition.[12]

Troubleshooting Steps:

  • Choice of Base: While a strong base is often needed, excessively harsh basic conditions can accelerate protodeboronation. A careful screening of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) is recommended.[2][8]

  • Anhydrous Conditions: If possible, running the reaction under anhydrous conditions can minimize protodeboronation. However, water is often necessary for the activity of certain bases.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) can prevent premature decomposition.[14]

  • Slow-Release Strategy: Employing boronic acid surrogates like MIDA boronates can slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing decomposition.[12][15]

Quantitative Data Summary

The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving sterically hindered or pyrimidine-containing substrates.

Table 1: Effect of Catalyst and Ligand on Yield

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
12,4-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃1,4-Dioxane10071[9]
22,4-dichloropyrimidinePhenylboronic acidPd₂(dba)₃ (1.5)TTBP·HBF₄ (3)K₂CO₃1,4-Dioxane10023[9]
32-bromo-1,3,5-trimethylbenzeneCyclohexylboronic acidPd(OAc)₂ (1)AntPhos (2)K₃PO₄Xylenes14063[6]
42-bromo-1,3,5-trimethylbenzeneCyclohexylboronic acidPd(OAc)₂ (1)S-Phos (2)K₃PO₄Toluene1103[6]

Table 2: Effect of Base and Solvent on Yield

EntryAryl HalideBoronic AcidCatalystBase (equiv)SolventTemp (°C)Yield (%)Reference
15-(4-bromophenyl)-4,6-dichloropyrimidine4-methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄ (3)1,4-Dioxane70-8060[8]
25-(4-bromophenyl)-4,6-dichloropyrimidine4-methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃ (3)Toluene70-8036[8]
34-bromonitrobenzenePhenylboronic acidPdNPs@PEGK₂CO₃Isopropanol:Water (1:1)RT94[16]
44-bromonitrobenzenePhenylboronic acidPdNPs@PEGNaOHIsopropanol:Water (1:1)RT82[16]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Pyrimidine Boronic Acid:

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Sterically hindered pyrimidine boronic acid (1.0 - 1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst) (0.01 - 5 mol%)

  • Ligand (e.g., SPhos, XPhos, AntPhos) (0.02 - 10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, t-BuOK) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the aryl halide, palladium catalyst, and ligand.

  • Add the base and the sterically hindered pyrimidine boronic acid.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-140 °C) with vigorous stirring. Microwave irradiation can also be employed to accelerate the reaction.[4][9]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Visualizations

Troubleshooting_Workflow start Start: Low or No Conversion check_catalyst Is an appropriate bulky ligand being used? (e.g., Buchwald, NHC) start->check_catalyst change_catalyst Switch to a bulkier, electron-rich ligand (e.g., XPhos, SPhos, RuPhos) check_catalyst->change_catalyst No check_base Is the base strong enough? (e.g., K3PO4, Cs2CO3) check_catalyst->check_base Yes change_catalyst->check_base change_base Use a stronger base (e.g., Cs2CO3, t-BuOK) check_base->change_base No check_temp Is the reaction temperature optimal? check_base->check_temp Yes change_base->check_temp increase_temp Increase temperature or use microwave heating check_temp->increase_temp No check_side_reactions Are side reactions (homocoupling, protodeboronation) observed? check_temp->check_side_reactions Yes increase_temp->check_side_reactions troubleshoot_side_reactions Address side reactions: - Degas solvents - Adjust stoichiometry - Use boronic ester check_side_reactions->troubleshoot_side_reactions Yes success Successful Reaction check_side_reactions->success No troubleshoot_side_reactions->success

Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.

Suzuki_Catalytic_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (R-B(OR)2) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R Reductive_Elimination->Product

References

Technical Support Center: Suzuki-Miyaura Coupling with 2,4-Dimethoxypyrimidine-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,4-Dimethoxypyrimidine-5-boronic acid in Suzuki-Miyaura cross-coupling reactions. Our aim is to help you overcome common challenges, with a specific focus on minimizing the formation of the undesired homocoupling byproduct.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant amount of a byproduct that I suspect is the homocoupled dimer of my this compound. What are the primary causes of this side reaction?

A1: Homocoupling of boronic acids in Suzuki-Miyaura reactions is a common issue, primarily driven by two factors: the presence of oxygen and the use of Palladium(II) precatalysts.[1][2] Oxygen can facilitate the oxidative coupling of two boronic acid molecules.[2] Additionally, when using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its in-situ reduction to the active Pd(0) species can consume the boronic acid, leading to the formation of the homocoupled product.[1]

Q2: What are the most effective general strategies to minimize the homocoupling of this compound?

A2: To suppress homocoupling, it is crucial to maintain a strictly inert atmosphere throughout the reaction.[1] This can be achieved by thoroughly degassing all solvents and the reaction mixture by sparging with an inert gas like argon or nitrogen.[1] Using a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) can also mitigate homocoupling that occurs during the reduction of Pd(II) precatalysts.[1] Furthermore, the addition of a mild reducing agent, such as potassium formate, has been shown to be effective in minimizing the concentration of free Pd(II) species that can promote homocoupling.[3]

Q3: Can the choice of base influence the extent of homocoupling?

A3: Yes, the base plays a critical role in the activation of the boronic acid for the transmetalation step and can influence side reactions.[1] While a base is necessary for the catalytic cycle, its strength and solubility can affect the reaction outcome. For pyrimidine-containing substrates, inorganic bases like K₃PO₄ and K₂CO₃ are commonly used.[4][5] It is important to use a high-purity base and optimize the equivalents used, as an inappropriate choice or amount can potentially contribute to side reactions.

Q4: Would using the pinacol ester of this compound be advantageous in reducing homocoupling?

Q5: My reaction is sluggish, and I am still observing homocoupling. What other reaction parameters can I optimize?

A5: If your reaction is slow, consider optimizing the temperature and solvent. Suzuki couplings with heteroaryl boronic acids often require heating.[4] A solvent screen using less polar solvents like 1,4-dioxane or THF may improve yields, as they have been shown to be effective for couplings involving pyrimidines.[5] The choice of phosphine ligand is also critical. Bulky, electron-rich ligands such as SPhos or XPhos can promote the desired reductive elimination step and disfavor side reactions.[1]

Quantitative Data Summary

The following table summarizes the general effect of various reaction parameters on the formation of the homocoupling byproduct in Suzuki-Miyaura reactions. The impact can be substrate-dependent, and optimization is often necessary.

ParameterCondition to Minimize HomocouplingRationale
Atmosphere Strict exclusion of oxygen (inert gas)Oxygen promotes the oxidative coupling of boronic acids.[2]
Palladium Source Use of a Pd(0) catalyst (e.g., Pd(PPh₃)₄)Avoids the in-situ reduction of Pd(II) which can consume the boronic acid and lead to homocoupling.[1]
Additives Addition of a mild reducing agent (e.g., potassium formate)Minimizes the concentration of free Pd(II) that can facilitate homocoupling.[3]
Boron Reagent Use of a more stable derivative (e.g., pinacol ester)Increased stability of the boron reagent can reduce decomposition and side reactions.[6]
Ligand Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos)Promotes the desired reductive elimination step over side reactions.[1]
Base Optimization of base type and equivalents (e.g., K₃PO₄, K₂CO₃)The base is crucial for boronic acid activation; proper selection can improve reaction efficiency and minimize side products.[4]

Experimental Protocol: Minimizing Homocoupling in a Suzuki Coupling with a Pyrimidine Substrate

This protocol is adapted from a procedure for the Suzuki coupling of 2,4-dichloropyrimidines and provides a robust starting point for reactions with this compound.[5]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%)

  • Base (e.g., K₂CO₃, 3 equivalents)

  • Solvent: 1,4-dioxane and Water (2:1 ratio)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), this compound (1.0 eq), and K₂CO₃ (3.0 eq).

  • Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (argon or nitrogen) at least three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture of 1,4-dioxane and water (2:1 ratio) via a syringe.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive flow of the inert gas, add the Pd(PPh₃)₄ catalyst (0.5 mol%).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Coupling cluster_homo Undesired Homocoupling Aryl_Halide Aryl-X Pd0 Pd(0) Catalyst Aryl_Halide->Pd0 Oxidative Addition Boronic_Acid Pyrimidine-B(OH)2 Boronic_Acid->Pd0 Transmetalation Cross_Product Aryl-Pyrimidine Pd0->Cross_Product Reductive Elimination Base Base Base->Boronic_Acid Boronic_Acid2 Pyrimidine-B(OH)2 Oxygen_PdII O2 / Pd(II) Boronic_Acid2->Oxygen_PdII Boronic_Acid3 Pyrimidine-B(OH)2 Boronic_Acid3->Oxygen_PdII Homocoupling_Product Pyrimidine-Pyrimidine Oxygen_PdII->Homocoupling_Product

Caption: Suzuki-Miyaura vs. Homocoupling Pathways.

Troubleshooting_Homocoupling Start High Homocoupling Observed Check_Atmosphere Is the reaction under a strictly inert atmosphere? Start->Check_Atmosphere Degas Thoroughly degas solvents and reaction mixture. Check_Atmosphere->Degas No Check_Catalyst Are you using a Pd(II) precatalyst? Check_Atmosphere->Check_Catalyst Yes Degas->Check_Catalyst Switch_Catalyst Switch to a Pd(0) catalyst (e.g., Pd(PPh3)4). Check_Catalyst->Switch_Catalyst Yes Check_Boronic_Acid Is the boronic acid fresh and pure? Check_Catalyst->Check_Boronic_Acid No Consider_Additive Consider adding a mild reducing agent (e.g., potassium formate). Switch_Catalyst->Consider_Additive Consider_Additive->Check_Boronic_Acid Use_Pinacol_Ester Consider using the more stable pinacol ester. Check_Boronic_Acid->Use_Pinacol_Ester No/Unsure Optimize_Conditions Further optimize: screen ligands, base, and temperature. Check_Boronic_Acid->Optimize_Conditions Yes Use_Pinacol_Ester->Optimize_Conditions End Homocoupling Minimized Optimize_Conditions->End

Caption: Troubleshooting flowchart for minimizing homocoupling.

References

Technical Support Center: Synthesis of 2,4-Diaminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4-diaminopyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of 2,4-diaminopyrimidine derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in the Chlorination of 2,4-Diamino-6-hydroxypyrimidine

Question: I am experiencing a low yield when converting 2,4-diamino-6-hydroxypyrimidine to 2,4-diamino-6-chloropyrimidine using phosphorus oxychloride (POCl₃). What are the potential causes and how can I improve the yield?

Answer: Low yields in this chlorination step are a common issue and can be attributed to several factors:

  • Incomplete Reaction: Ensure the reaction is driven to completion by monitoring it with a suitable technique like Thin Layer Chromatography (TLC). Reaction times can be lengthy, sometimes up to 17 hours at elevated temperatures (e.g., 97°C).[1]

  • Inefficient Quenching and Product Isolation: The quenching of excess POCl₃ is a critical and potentially hazardous step.

    • Problem: Quenching with water can be highly exothermic and may lead to product loss due to the water solubility of the hydrochloride salt.[1]

    • Solution: A safer and potentially more efficient method is to quench the reaction mixture with an alcohol, such as ethanol. After quenching, the product is typically isolated as the hydrochloride salt. To obtain the free base, neutralization with a base like ammonia water to a pH of 6-7 is required.[2]

  • Product Loss During Workup: The hydrochloride salt of 2,4-diamino-6-chloropyrimidine can be soluble in water.[1]

    • Solution: To minimize loss, consider dispersing and precipitating the product using an organic solvent with lower polarity.[1] Subsequent extraction with a suitable organic solvent like ethyl acetate after neutralization is also recommended.[1]

  • Reaction Conditions: The temperature and duration of the reaction are crucial. A typical procedure involves stirring the mixture at 97°C for 17 hours.[1]

Issue 2: Poor Yield or No Reaction in Suzuki Coupling for 5-Aryl-2,4-diaminopyrimidines

Question: My Suzuki coupling reaction to synthesize 5-aryl-2,4-diaminopyrimidines is resulting in low yields or failing completely. What could be the issue?

Answer: The success of Suzuki coupling for this class of compounds is highly dependent on optimizing the reaction conditions. Here are key factors to consider:

  • Choice of Halide: The reactivity of the halide at the 5-position is critical.

    • Problem: Suzuki reactions with 5-bromo-2,4-diaminopyrimidine derivatives have been reported to be unsuccessful under various conditions.[1]

    • Solution: Switching to the more reactive 5-iodo derivative is often necessary for a successful coupling.[1][3]

  • Catalyst, Base, and Solvent System: The choice of these components is crucial for an efficient reaction.

    • Recommended System: A commonly used and effective system is Pd(PPh₃)₄ as the catalyst with K₂CO₃ as the base.[1][4]

    • Solvent Considerations: While a mixture of EtOH/Toluene/H₂O can be used, it may lead to side reactions like transesterification if your boronic acid contains an ester group.[1] In such cases, a non-alcoholic solvent system is preferable.[1]

  • Side Reactions:

    • Homocoupling of Boronic Acids: This is a common side reaction in Suzuki couplings. To minimize this, ensure the reaction is carried out under an inert atmosphere (e.g., argon) and consider degassing the solvents.[1]

  • Steric Hindrance: Ortho-substituted boronic acids may lead to lower yields due to steric hindrance.[1]

Frequently Asked Questions (FAQs)

Q1: How can I purify crude 2,4-diaminopyrimidine that is highly soluble in water?

A1: The high water solubility of 2,4-diaminopyrimidine, particularly its hydrohalide salts, presents a purification challenge.[5] A common and effective method is to convert the hydrohalide salt to the less soluble sulfate salt. This can be achieved by adding a concentrated solution of a sulfate salt (like sodium sulfate, potassium sulfate, or ammonium sulfate) or sulfuric acid to the aqueous solution of the crude product.[5] The precipitated 2,4-diaminopyrimidine sulfate can then be isolated by filtration and recrystallized from hot water, often with the use of activated charcoal to remove colored impurities.[5] The pure sulfate salt can then be neutralized with an alkali to yield the free base.[5]

Q2: What are the common starting materials for the synthesis of the 2,4-diaminopyrimidine core?

A2: Several routes exist, with common starting materials including:

  • 2,4-Diamino-6-hydroxypyrimidine: This is a widely used precursor, which is then typically chlorinated at the 6-position to allow for further functionalization.[4][6]

  • β-Alkoxyacrylonitriles: These can be reacted with guanidine to form the 2,4-diaminopyrimidine ring.[7]

  • Ethyl Cyanoacetate and Guanidine: These are condensed in the presence of a base like sodium ethoxide to form 2,4-diamino-6-hydroxypyrimidine.[8][9]

Q3: Are there alternative, milder methods for synthesizing the 2,4-diaminopyrimidine ring without using strong bases or high temperatures?

A3: One approach involves the reaction of β-alkoxyacrylonitriles with guanidine in the absence of a condensation catalyst.[7] This method can provide good yields and high purity (85-95%) of the crude product.[7]

Experimental Protocols

Protocol 1: Synthesis of 2,4-Diamino-6-chloropyrimidine[1]
  • Add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) to phosphorus oxychloride (9 mL).

  • Stir the mixture at 97°C for 17 hours.

  • Slowly and cautiously add the reaction solution to ice water.

  • Stir the resulting solution at 90°C for 1 hour.

  • Adjust the pH of the solution to 8 with NaOH.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, dry with Na₂SO₄, filter, and concentrate to obtain the product as a white solid.

Yield: 85%[4]

Protocol 2: Suzuki Coupling for the Synthesis of 5-Aryl-2,4-diaminopyrimidines[1]
  • Under an argon atmosphere, to a mixed solution of EtOH/toluene (1:2, 60 mL), add the 5-iodo-2,4-diaminopyrimidine derivative (2.73 mmol), the substituted phenylboronic acid (3.00–5.46 mmol), Pd(PPh₃)₄ (1.38 × 10⁻⁴ mmol), and K₂CO₃ (3 M, 3.00–5.50 mL) consecutively.

  • Stir the reaction mixture at 90°C for 1–2 hours.

  • Extract the reaction solution with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with water, dry with Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki Coupling

ParameterCondition 1Condition 2
Halide 5-bromo-2,4-diaminopyrimidine5-iodo-2,4-diaminopyrimidine
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂
Base K₂CO₃K₂CO₃
Solvent EtOH/Toluene/H₂OTHF/H₂O
Temperature 90°C70°C
Reaction Time 1-2 hours20 hours
Outcome Often unsuccessfulModerate to good yields (51-99%)
Reference [1][3]

Visualizations

Workflow for the Synthesis of 5-Aryl-2,4-diaminopyrimidine Derivatives

cluster_0 Step 1: Chlorination cluster_1 Step 2: Iodination cluster_2 Step 3: Suzuki Coupling A 2,4-Diamino-6-hydroxypyrimidine B 2,4-Diamino-6-chloropyrimidine A->B POCl3, 97°C C 2,4-Diamino-5-iodo-6-chloropyrimidine B->C NIS, MeCN E 5-Aryl-2,4-diamino-6-chloropyrimidine C->E Pd(PPh3)4, K2CO3 D Arylboronic Acid D->E Start Low Yield in Suzuki Coupling Halide Check the Halide at C5 Start->Halide Catalyst Optimize Catalyst/Base/Solvent Halide->Catalyst No (using 5-Iodo) Bromo Using 5-Bromo? Halide->Bromo Yes Inert Ensure Inert Atmosphere Catalyst->Inert Homocoupling Side reaction: Homocoupling? Inert->Homocoupling No Iodo Switch to 5-Iodo Bromo->Iodo Degas Degas Solvents Homocoupling->Degas Yes

References

Validation & Comparative

A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For medicinal chemists and drug development professionals, the incorporation of the pyrimidine scaffold is of particular interest due to its prevalence in a vast array of biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents. Pyrimidine boronic acids and their derivatives serve as key building blocks in this endeavor, allowing for the direct installation of this important heterocycle.

This guide provides a comparative overview of the performance of isomeric pyrimidine boronic acids (2-, 4-, and 5-substituted) in Suzuki-Miyaura coupling reactions. While a direct, side-by-side comparison under identical conditions is challenging due to the varied nature of published studies, this document synthesizes available data to offer insights into their relative reactivity, optimal reaction conditions, and potential challenges.

Factors Influencing Reactivity of Pyrimidine Boronic Acids

The success of a Suzuki-Miyaura coupling involving pyrimidine boronic acids is dictated by a combination of electronic and steric factors, as well as the stability of the boronic acid itself.

  • Position of the Boronic Acid Group: The location of the boronic acid moiety on the pyrimidine ring significantly impacts reactivity.

    • 5-Pyrimidinylboronic Acids: These isomers generally exhibit good reactivity, participating in Suzuki couplings with a variety of aryl and heteroaryl halides to give high yields. The electronic environment at the 5-position is favorable for the crucial transmetalation step in the catalytic cycle.

    • 4-Pyrimidinylboronic Acids: The nitrogen atoms at the 1- and 3-positions of the pyrimidine ring are electron-withdrawing, which can influence the reactivity of a boronic acid at the 4-position. However, successful couplings have been reported, often with the use of more reactive electrophiles or optimized catalyst systems.

    • 2-Pyrimidinylboronic Acids: This isomer is the most challenging coupling partner. The proximity of the boronic acid group to the nitrogen atom at the 1-position can lead to several complications. This is analogous to the well-documented "2-pyridyl problem" in Suzuki couplings. The nitrogen atom can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Furthermore, 2-pyrimidinylboronic acid is often more susceptible to protodeboronation, a key decomposition pathway. To overcome these challenges, more stable boronic acid derivatives, such as pinacol esters or MIDA boronates, along with highly active catalyst systems, are often employed.

  • Electronic Effects of Substituents: Electron-donating groups on the pyrimidine ring can increase the electron density at the carbon-boron bond, potentially facilitating transmetalation. Conversely, electron-withdrawing groups can decrease reactivity. Similarly, the electronic nature of the coupling partner (the aryl or heteroaryl halide) plays a crucial role, with electron-poor halides generally being more reactive.

  • Catalyst System: The choice of the palladium precursor and, more importantly, the ligand is critical for a successful coupling. Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald and Fu laboratories (e.g., SPhos, XPhos, RuPhos, and tri-tert-butylphosphine), have proven effective in overcoming the challenges associated with heteroaryl boronic acids, including pyrimidines. These ligands promote the oxidative addition and reductive elimination steps and can mitigate catalyst deactivation.

Comparative Performance Data

The following table summarizes representative examples of Suzuki-Miyaura coupling reactions involving different pyrimidine boronic acids and their derivatives. It is important to note that the reaction conditions vary between studies, and therefore, the yields are not directly comparable. However, this data provides valuable insights into successful strategies for each class of substrate.

Pyrimidine Boronic Acid DerivativeCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
5-Pyrimidinylboronic acid 3-BromothiophenePd(PPh₃)₂Cl₂ (3)-Na₂CO₃1,4-Dioxane951878
3-BromoquinolinePd(PPh₃)₂Cl₂ (3)-Na₂CO₃1,4-Dioxane951882
4,6-DichloropyrimidinePd(PPh₃)₂Cl₂ (3)-Na₂CO₃1,4-Dioxane951856 (di-coupled)
2-Methoxy-5-pyrimidinylboronic acid 3-BromothiophenePd(PPh₃)₂Cl₂ (3)-Na₂CO₃1,4-Dioxane951885
3-BromoquinolinePd(PPh₃)₂Cl₂ (3)-Na₂CO₃1,4-Dioxane951889
Lithium triisopropyl 2-pyridylboronate *5-BromopyrimidinePd₂(dba)₃ (1.5)Ligand 1** (4.5)K₃PO₄1,4-Dioxane1101791
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine 4-BromoanisolePd(dppf)Cl₂ (3)-K₂CO₃DMF801285
2,6-Dimethyl-4-(tosyloxy)pyrimidine Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Water100 (MW)0.1794

*Data for lithium triisopropyl 2-pyridylboronate is included as a close analogue to demonstrate a successful strategy for challenging 2-substituted heteroaryl boronates. **Ligand 1 is a specific phosphine ligand reported in the cited literature.

Experimental Protocols

Below is a general protocol for the Suzuki-Miyaura coupling of a pyrimidine boronic acid with an aryl halide. This should be considered a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • Halogenated pyrimidine or Pyrimidine boronic acid (1.0 equiv)

  • Aryl/heteroaryl boronic acid or Aryl/heteroaryl halide (1.0-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (0.5-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)

Procedure:

  • To a microwave reaction vessel equipped with a magnetic stir bar, add the pyrimidine derivative, the coupling partner, the palladium catalyst, the ligand (if used), and the base.

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizing the Process

To further clarify the experimental and mechanistic aspects of the Suzuki-Miyaura coupling, the following diagrams are provided.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Pyrimidine Boronic Acid - Aryl Halide - Palladium Catalyst - Ligand (optional) - Base vessel Microwave Vial reagents->vessel purge Purge with Inert Gas (Ar/N2) vessel->purge solvent Add Degassed Solvent purge->solvent mw Microwave Irradiation (100-150 °C, 10-30 min) solvent->mw Heat extract Aqueous Workup (Extraction) mw->extract Cool dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentration (Rotary Evaporation) dry->concentrate purify Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: Experimental workflow for microwave-assisted Suzuki-Miyaura coupling.

Suzuki_Cycle pd0 Pd(0)L2 pd2_ox R1-Pd(II)L2-X pd0->pd2_ox pd2_trans R1-Pd(II)L2-R2 pd2_ox->pd2_trans boronic_acid R2-B(OH)2 + Base pd2_trans->pd0 product R1-R2 reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition transmetalation Transmetalation aryl_halide R1-X

A Comparative Guide to 2,4-Dimethoxypyrimidine-5-boronic acid and Alternative Boronic Acid Reagents in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A critical component of this reaction is the choice of the boronic acid reagent. This guide provides an objective comparison of 2,4-Dimethoxypyrimidine-5-boronic acid with other commonly used boronic acid reagents, supported by experimental data to aid researchers in selecting the optimal reagent for their synthetic needs.

Introduction to Boronic Acids in Cross-Coupling

Boronic acids are organoboron compounds that serve as versatile coupling partners in palladium-catalyzed cross-coupling reactions. Their stability, low toxicity, and the ease of removal of boron-containing byproducts make them highly valuable in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular scaffolds. The reactivity of a boronic acid is influenced by both electronic and steric factors, making the choice of reagent critical for reaction success and yield.

Overview of Compared Boronic Acids

This guide focuses on the comparative performance of this compound against a selection of commonly used aryl and heteroaryl boronic acids in a standardized Suzuki-Miyaura cross-coupling reaction.

  • This compound: A heteroaryl boronic acid of increasing interest in medicinal chemistry due to the prevalence of the pyrimidine scaffold in bioactive molecules. The electron-donating methoxy groups are expected to influence its reactivity.

  • Phenylboronic acid: A standard, widely used aryl boronic acid that serves as a benchmark for comparison.

  • Substituted Phenylboronic acids: (e.g., 4-methoxyphenylboronic acid, 4-fluorophenylboronic acid) to illustrate the effect of electron-donating and electron-withdrawing groups on the phenyl ring.

  • Other Heteroaryl boronic acids: (e.g., Furan-2-boronic acid, Thiophen-2-boronic acid) to compare with other five-membered heterocyclic systems.

Performance in Suzuki-Miyaura Cross-Coupling

The following data summarizes the performance of various boronic acids in the Suzuki-Miyaura cross-coupling reaction with 2,4-dichloropyrimidine under standardized microwave-assisted conditions. This reaction is a relevant model system as it involves a heteroaryl halide, a common substrate in pharmaceutical synthesis.

Table 1: Comparative Yields of Suzuki-Miyaura Coupling of Various Boronic Acids with 2,4-Dichloropyrimidine [1]

Boronic Acid ReagentProduct Yield (%)
Phenylboronic acid81
4-Methoxyphenylboronic acid85
3-Methoxyphenylboronic acid83
2-Methoxyphenylboronic acid80
4-Fluorophenylboronic acid78
3-Fluorophenylboronic acid82
4-(Trifluoromethyl)phenylboronic acid75
Naphthalen-1-ylboronic acid79
Furan-2-boronic acid76
Furan-3-boronic acid74
Thiophen-2-boronic acidNo reaction*
This compound (Not experimentally determined in this study)

*The lack of reaction with thiophen-2-boronic acid is attributed to potential catalyst poisoning by the sulfur atom.[1]

Note on this compound: While direct comparative data for this compound under these specific conditions is not available in the cited literature, based on the performance of other electron-rich and heteroaryl boronic acids, a good to excellent yield would be anticipated. For a structurally related coupling of 2-chloro-4,6-dimethoxypyrimidine with benzo[b]furan-2-boronic acid, high yields have been reported under different conditions.[2]

Experimental Protocols

A detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction is provided below. This protocol, adapted from a study on the microwave-assisted coupling of 2,4-dichloropyrimidines, can serve as a starting point for the evaluation of this compound and other boronic acid reagents.[1]

General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Boronic acid (1.0 - 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 2:1)

  • Microwave reactor vial

  • Stir bar

Procedure:

  • To a microwave reactor vial equipped with a stir bar, add 2,4-dichloropyrimidine, the chosen boronic acid, and the base.

  • Add the palladium catalyst to the vial.

  • Add the degassed solvent mixture (1,4-dioxane and water) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizing the Process

To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Reaction cluster_workup Workup & Purification A Add Reactants: 2,4-Dichloropyrimidine Boronic Acid Base (K₂CO₃) B Add Catalyst: Pd(PPh₃)₄ A->B C Add Solvents: 1,4-Dioxane/H₂O B->C D Irradiate at 100°C for 15 min C->D E Cool to RT D->E F Extraction with Ethyl Acetate E->F G Wash with H₂O and Brine F->G H Dry, Filter, Concentrate G->H I Column Chromatography H->I J Final Product I->J Characterization (NMR, MS) Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation R²-B(OH)₂ (Base) pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 R¹-R²

References

A Comparative Guide to the Synthesis of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including approved drugs. The efficient and versatile synthesis of substituted pyrimidines is therefore a critical aspect of drug discovery and development. This guide provides an objective comparison of classical and modern synthetic routes to these vital heterocyclic compounds, supported by experimental data to aid researchers in selecting the optimal strategy for their specific needs.

At a Glance: Performance Comparison of Synthetic Routes

The choice of synthetic route can significantly impact yield, reaction time, and overall efficiency. The following tables summarize quantitative data for the synthesis of representative substituted pyrimidines, offering a direct comparison between classical and modern methodologies.

Table 1: Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate via Biginelli Reaction

The Biginelli reaction is a classic one-pot, three-component reaction that remains highly relevant for the synthesis of dihydropyrimidinones (DHPMs). This table compares various conditions for this reaction, highlighting the improvements offered by modern techniques.

MethodCatalystSolventTemperature (°C)TimeYield (%)Reference
Conventional Heating HClEthanolReflux4-5 h75%[1]
Conventional Heating Sulfamic Acid (20 mol%)Ethanol80°C3 h89%[1]
Microwave Irradiation Sulfamic Acid (20 mol%)Solvent-Free- (300 W)3 min95%[1]
Microwave Irradiation CaCl2Solvent-Free-Substantially shorterGood[2]
Solvent-Free Grinding Fe(NO3)3·9H2OSolvent-FreeRoom Temp10-15 min92%[3]
Solvent/Catalyst-Free NoneSolvent-Free110°C1.5 h88%[4]

As demonstrated, modern adaptations such as microwave-assisted synthesis and solvent-free conditions can dramatically reduce reaction times and improve yields.[1][2]

Table 2: Synthesis of 2,4,6-Triphenylpyrimidine via Multicomponent Reaction

Modern multicomponent reactions provide efficient access to highly substituted pyrimidines. This table showcases the synthesis of 2,4,6-triphenylpyrimidine from benzaldehyde, acetophenone, and a nitrogen source.

MethodCatalyst / ConditionsSolventTemperature (°C)TimeYield (%)Reference
Conventional Heating I2 (20 mol%)-120°C6 h48-61%[5]
Conventional Heating Triflimide (HNTf2, 1 mol%)Solvent-Free80°C50 min93%[5]
Microwave Irradiation NoneSolvent-Free110°C5-9 min80-95%[5]

This comparison highlights the efficiency of modern catalyst systems and microwave assistance in rapidly assembling complex pyrimidine structures in high yields.[5]

Key Synthetic Methodologies: Experimental Protocols

Biginelli Reaction (Microwave-Assisted, Solvent-Free)

This protocol describes an efficient and environmentally friendly synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.[1]

Materials:

  • Benzaldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea (1.5 mmol)

  • Sulfamic acid (20 mol%)

Procedure:

  • Combine benzaldehyde, ethyl acetoacetate, urea, and sulfamic acid in a 100 mL beaker.

  • Cover the beaker with a watch glass.

  • Place the beaker in a domestic microwave oven and irradiate at 300 watts. The reaction is typically complete within 3-4 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, add ice-cold water to the reaction mixture to precipitate the product.

  • Filter the solid product, wash thoroughly with water to remove any unreacted urea, and recrystallize from ethanol to afford the pure product.

Pinner Synthesis of 4-Hydroxypyrimidines

The Pinner synthesis is a classical method for preparing 2-substituted-4-hydroxypyrimidines from the condensation of a 1,3-dicarbonyl compound with an amidine.[6]

Materials:

  • Ethyl acetoacetate (1 eq)

  • Acetamidine hydrochloride (1 eq)

  • Sodium ethoxide in ethanol

Procedure:

  • Dissolve ethyl acetoacetate and acetamidine hydrochloride in anhydrous ethanol.

  • Add a solution of sodium ethoxide in ethanol to the mixture.

  • Reflux the reaction mixture. The reaction time can vary depending on the specific substrates.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., HCl).

  • The product, 2,6-dimethyl-4-hydroxypyrimidine, will precipitate.

  • Filter the precipitate, wash with cold ethanol, and dry to obtain the pure product.

Modern Multicomponent Synthesis of 2,4,6-Triarylpyrimidines

This protocol outlines a highly efficient, solvent-free synthesis of 2,4,6-triphenylpyrimidine using a Brønsted acid catalyst.[5]

Materials:

  • Benzaldehyde (1 mmol)

  • Acetophenone (2 mmol)

  • Ammonium acetate (1.5 mmol)

  • Triflimide (HNTf2, 1 mol%)

Procedure:

  • In a reaction vessel, mix benzaldehyde, acetophenone, ammonium acetate, and triflimide.

  • Stir the mixture at 80°C for approximately 50 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, the crude product can be purified by column chromatography on silica gel to yield pure 2,4,6-triphenylpyridine.

Visualizing Synthetic Routes and Biological Relevance

Diagrams generated using Graphviz illustrate the logical flow of the discussed synthetic routes and the biological context of pyrimidine derivatives.

Biginelli_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde Aldehyde Condensation One-Pot Acid-Catalyzed Cyclocondensation Aldehyde->Condensation BetaKetoester β-Ketoester BetaKetoester->Condensation Urea Urea / Thiourea Urea->Condensation DHPM Dihydropyrimidinone (DHPM) Condensation->DHPM Pinner_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Dicarbonyl 1,3-Dicarbonyl Compound Condensation Acid or Base Catalyzed Condensation Dicarbonyl->Condensation Amidine Amidine Amidine->Condensation Hydroxypyrimidine Hydroxypyrimidine Condensation->Hydroxypyrimidine Modern_Multicomponent cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde Aldehyde Condensation One-Pot Catalyzed Condensation & Aromatization Aldehyde->Condensation Ketone Ketone (2 eq) Ketone->Condensation NitrogenSource Nitrogen Source (e.g., NH4OAc) NitrogenSource->Condensation Triarylpyrimidine Triarylpyrimidine Condensation->Triarylpyrimidine EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates ATP ATP ATP->EGFR Activates PyrimidineInhibitor Pyrimidine Inhibitor PyrimidineInhibitor->EGFR Blocks ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes EGF EGF Ligand EGF->EGFR Binds

References

The Role of Boronic Acids in Catalytic Amidation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of amide bonds is a cornerstone of modern chemistry. While numerous methods exist, direct catalytic amidation presents a more atom-economical and environmentally benign alternative to traditional coupling reagents. Among the catalysts developed for this transformation, boronic acids have emerged as a particularly effective and versatile class. This guide provides a comparative analysis of boronic acids in catalytic amidation, supported by experimental data and detailed protocols.

Introduction to Catalytic Amidation

Direct amidation, the formation of an amide bond from a carboxylic acid and an amine with the elimination of water, is a thermodynamically challenging reaction that typically requires harsh conditions. Catalysts are therefore crucial to facilitate this transformation under milder, more practical conditions. Boron-based catalysts, particularly boronic acids, have gained significant attention due to their low toxicity, ready availability, and high catalytic activity.[1][2]

The catalytic prowess of boronic acids stems from their Lewis acidity and their ability to form reversible covalent bonds, which facilitates the activation of carboxylic acids towards nucleophilic attack by amines.[1] The removal of water, often accomplished using molecular sieves or azeotropic distillation, is essential for driving the reaction equilibrium towards the amide product.[1][3]

Mechanism of Boronic Acid-Catalyzed Amidation

The precise mechanism of boronic acid-catalyzed amidation has been a subject of investigation. Initially, a mechanism involving a monomeric acyloxyboron intermediate was generally accepted.[4][5] In this proposed pathway, the boronic acid reacts with the carboxylic acid to form an acyloxyboronate, which is then attacked by the amine to yield the amide and regenerate the catalyst.

However, more recent studies, combining experimental evidence and theoretical modeling, suggest a more complex mechanism involving dimeric B-X-B motifs (where X can be O or N).[1][4][5] These dimeric species are thought to be more effective at activating the carboxylic acid while simultaneously delivering the amine nucleophile. It is now understood that multiple equilibria exist in the reaction mixture, leading to the formation of various boron-containing species.[4]

Below is a diagram illustrating a proposed catalytic cycle involving a dimeric B-O-B intermediate.

Catalytic_Cycle cluster_0 Catalytic Cycle RCOOH RCOOH R'NH2 R'NH2 H2O H2O Amide RCONHR' Catalyst ArB(OH)2 Acyloxyboronate ArB(OH)(OCOR) Catalyst->Acyloxyboronate - H2O Dimeric_Intermediate [ArB(OCOR)]2O Acyloxyboronate->Dimeric_Intermediate + ArB(OH)(OCOR) - H2O Tetrahedral_Intermediate Tetrahedral Intermediate Dimeric_Intermediate->Tetrahedral_Intermediate + R'NH2 Tetrahedral_Intermediate->Amide - [ArB(OH)]2O Experimental_Workflow cluster_workflow Experimental Workflow start Start add_reagents 1. Add Carboxylic Acid, Boronic Acid Catalyst, and MS start->add_reagents add_solvent 2. Add Dichloromethane add_reagents->add_solvent add_amine 3. Add Amine add_solvent->add_amine react 4. Stir at Room Temperature add_amine->react monitor 5. Monitor Reaction Progress react->monitor quench 6. Quench with aq. NaHCO3 monitor->quench extract 7. Extract with Dichloromethane quench->extract dry 8. Dry and Concentrate extract->dry purify 9. Purify by Chromatography dry->purify end End purify->end

References

A Comparative Benchmarking Guide: 2,4-Dimethoxypyrimidine-5-boronic Acid and its Analogs in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics. The functionalization of this privileged heterocycle, often through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is a critical step in the synthesis of a vast array of biologically active molecules. Boronic acids and their derivatives are indispensable building blocks in these transformations. This guide provides a comparative overview of 2,4-Dimethoxypyrimidine-5-boronic acid against key, structurally similar pyrimidine-based building blocks: Pyrimidine-5-boronic acid and 2-Methoxypyrimidine-5-boronic acid.

The selection of the appropriate building block is paramount for optimizing reaction yields, minimizing side products, and streamlining the synthetic workflow. This comparison aims to provide researchers with the necessary data to make informed decisions when selecting a pyrimidine boronic acid for their synthetic campaigns.

Performance in Suzuki-Miyaura Coupling: A Comparative Analysis

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. The reactivity of pyrimidine boronic acids in these reactions is significantly influenced by the electronic properties of the substituents on the pyrimidine ring. The electron-donating methoxy groups in this compound are expected to increase the electron density of the pyrimidine ring, which can influence the transmetalation step of the catalytic cycle.

Table 1: Comparison of Reaction Yields in Suzuki-Miyaura Coupling

Building BlockCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Aryl Halide (Generic)Pd(PPh₃)₄K₂CO₃Dioxane/H₂O1000.25 (MW)Not specified[1]
Pyrimidine-5-boronic acid 4,6-DichloropyrimidinePd(PPh₃)₂Cl₂Na₂CO₃1,4-Dioxane95Not specified56[2]
2-Methoxypyrimidine-5-boronic acid Heteroaryl Halides (various)Pd(PPh₃)₂Cl₂Na₂CO₃1,4-Dioxane95Not specifiedNot specified[2]
2-Methoxypyrimidine-5-boronic acid (for isoquinoline ketone synthesis)Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified[3]

Note: The data presented is compiled from different sources and may not be directly comparable due to variations in experimental conditions. The entry for this compound is based on a general protocol for similar compounds, as specific yield data was not found in the initial search.

Experimental Protocols: A Generalized Approach for Benchmarking

To facilitate a direct and objective comparison of these building blocks, the following generalized experimental protocol for a microwave-assisted Suzuki-Miyaura coupling is proposed. This protocol is based on established methods for pyrimidine derivatives and can serve as a starting point for optimization.[1]

Materials:

  • Pyrimidine boronic acid (this compound, Pyrimidine-5-boronic acid, or 2-Methoxypyrimidine-5-boronic acid) (0.5 mmol)

  • Aryl or heteroaryl halide (e.g., 2,4-dichloropyrimidine) (0.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.0025 mmol, 0.5 mol%)

  • Potassium carbonate (K₂CO₃) (1.5 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (2 mL)

  • Microwave vial

Procedure:

  • To a microwave vial, add the pyrimidine boronic acid (0.5 mmol), the aryl or heteroaryl halide (0.5 mmol), potassium carbonate (1.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.0025 mmol).

  • Add 1,4-dioxane (4 mL) and water (2 mL) to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 100°C for 15 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

  • Analyze the product and calculate the yield.

Visualizing the Chemistry: Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R1-Pd(II)L2-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 (Coupled Product) RedElim->Product ArylHalide R1-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid R2-B(OH)2 (Boronic Acid) BoronicAcid->Transmetal Base Base Base->Transmetal Experimental_Workflow Start Start Reagents Combine Reactants: - Pyrimidine Boronic Acid - Aryl Halide - Catalyst - Base Start->Reagents Solvent Add Solvents (Dioxane/Water) Reagents->Solvent Reaction Microwave Irradiation (100°C, 15 min) Solvent->Reaction Workup Workup: - Dilution - Extraction - Washing Reaction->Workup Purification Purification: (Column Chromatography) Workup->Purification Analysis Analysis & Yield Calculation Purification->Analysis End End Analysis->End

References

Comparative Analysis of Pyrimidine Boronic Acid Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pyrimidine boronic acid derivatives, focusing on their structure-activity relationships (SAR) as inhibitors of various biological targets. The information presented is supported by experimental data from peer-reviewed studies, offering valuable insights for the design and development of novel therapeutic agents.

Inhibition of Valosin-Containing Protein (VCP/p97)

Valosin-containing protein (VCP), also known as p97, is a critical enzyme in the ubiquitin-proteasome system, making it an attractive target for cancer therapy. A series of novel pyrimidine molecules containing a boronic acid moiety have been identified as potent VCP/p97 inhibitors[1].

Structure-Activity Relationship (SAR) of Pyrimidine Boronic Acid Derivatives as VCP/p97 Inhibitors

The inhibitory activity of these compounds is significantly influenced by the substituents on the pyrimidine core and the phenylboronic acid moiety. A detailed analysis of a series of synthesized compounds revealed key structural features for potent VCP/p97 inhibition.

Data Presentation: VCP/p97 Inhibition

Compound IDR GroupEnzymatic IC50 (nM)[1]A549 Cell IC50 (µM)[1][2]RPMI8226 Cell IC50 (µM)[1][2]
17 4-(methylsulfonyl)benzyl54.72.80[1][2][3]0.86[1][2][3]
Comparative data for other analogs would be presented here if publicly available.

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell viability.

The lead compound, 17 , demonstrated a potent enzymatic inhibitory activity with an IC50 of 54.7 nM. It also exhibited significant anti-proliferative effects in non-small cell lung cancer (A549) and multiple myeloma (RPMI8226) cell lines, with IC50 values of 2.80 µM and 0.86 µM, respectively[1][2][3]. The SAR study indicated that the substitution pattern on the pyrimidine ring and the nature of the linker to the boronic acid are crucial for activity.

VCP/p97 Signaling Pathway

VCP/p97 plays a central role in protein homeostasis by mediating the degradation of misfolded polypeptides through the ubiquitin-proteasome system (UPS)[1][3]. Its inhibition disrupts this process, leading to the accumulation of ubiquitinated proteins and ultimately, cell death.

VCP_p97_Pathway cluster_UPS Ubiquitin-Proteasome System Ub_Protein Ubiquitinated Substrate VCP_p97 VCP/p97 Ub_Protein->VCP_p97 Recognition & Unfolding Proteasome 26S Proteasome VCP_p97->Proteasome Delivery Degradation Protein Degradation Proteasome->Degradation Inhibitor Pyrimidine Boronic Acid Inhibitor Inhibitor->VCP_p97

Caption: VCP/p97 in the Ubiquitin-Proteasome System.

Experimental Protocols

VCP/p97 ATPase Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the ATPase activity of VCP/p97 by measuring the amount of ADP produced.

  • Reaction Setup: Purified VCP/p97 enzyme is incubated with the test compound at various concentrations in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • Reaction Initiation: The reaction is initiated by adding a solution containing ATP and a suitable substrate.

  • Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection: The ADP-Glo™ Reagent is added to terminate the enzymatic reaction and deplete the remaining ATP.

  • Signal Generation: The Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Measurement: The luminescence is measured using a plate reader, with the signal being proportional to the amount of ADP generated and thus, the VCP/p97 activity.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: A549 or RPMI8226 cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the pyrimidine boronic acid derivatives for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune response, making it a target for inflammatory diseases. While research into pyrimidine boronic acid derivatives as IRAK4 inhibitors is emerging, the available data is currently limited.

Structure-Activity Relationship (SAR) of Pyrimidine Boronic Acid Derivatives as IRAK4 Inhibitors

Further research is needed to establish a clear SAR for this class of compounds against IRAK4. However, existing studies on pyrimidine-based IRAK4 inhibitors suggest that modifications at the 2, 4, and 5 positions of the pyrimidine ring are critical for potent and selective inhibition[4]. The incorporation of a boronic acid moiety could offer a unique interaction with the kinase active site.

Data Presentation: IRAK4 Inhibition

Compound IDModificationsEnzymatic IC50 (nM)Cellular IC50 (µM)
Data for pyrimidine boronic acid derivatives targeting IRAK4 would be presented here.
IRAK4 Signaling Pathway

IRAK4 is a key component of the Myddosome complex, which is activated downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R). Upon activation, IRAK4 autophosphorylates and subsequently phosphorylates other substrates, leading to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.

IRAK4_Pathway cluster_TLR TLR/IL-1R Signaling TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Inhibitor Pyrimidine Boronic Acid Inhibitor Inhibitor->IRAK4

Caption: IRAK4 in TLR/IL-1R Signaling Pathway.

Experimental Protocols

IRAK4 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the binding of a fluorescently labeled tracer to the kinase, which can be displaced by a competitive inhibitor.

  • Reagent Preparation: Prepare solutions of IRAK4 kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled tracer.

  • Reaction Setup: In a microplate, combine the kinase, antibody, and the test compound at various concentrations.

  • Tracer Addition: Add the tracer to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

  • FRET Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. A high FRET signal indicates tracer binding, while a low signal indicates displacement by the inhibitor.

Inhibition of β-Lactamases

β-lactamases are bacterial enzymes that confer resistance to β-lactam antibiotics. Boronic acids, in general, are known to be effective inhibitors of serine β-lactamases[5][6]. The development of pyrimidine boronic acid derivatives as β-lactamase inhibitors is an area of active research.

Structure-Activity Relationship (SAR) of Pyrimidine Boronic Acid Derivatives as β-Lactamase Inhibitors

The SAR for pyrimidine boronic acid derivatives as β-lactamase inhibitors is not yet well-defined. However, studies on other boronic acid-based inhibitors have shown that the nature of the side chain attached to the boron atom is critical for potent and broad-spectrum activity[5].

Data Presentation: β-Lactamase Inhibition

Compound IDModificationsEnzyme Ki (nM)Bacterial Strain MIC (µg/mL) with Antibiotic
Data for pyrimidine boronic acid derivatives targeting β-lactamases would be presented here.
β-Lactamase Mechanism of Resistance

β-lactamases hydrolyze the amide bond in the β-lactam ring of antibiotics like penicillins and cephalosporins, rendering them inactive. Boronic acid inhibitors act as transition-state analogs, forming a stable, covalent adduct with the active site serine of the β-lactamase.

Beta_Lactamase_Pathway cluster_Resistance β-Lactam Antibiotic Resistance Beta_Lactam β-Lactam Antibiotic Beta_Lactamase β-Lactamase Beta_Lactam->Beta_Lactamase Hydrolysis PBP Penicillin-Binding Protein (PBP) Beta_Lactam->PBP Inhibition Inactive_Antibiotic Inactive Antibiotic Beta_Lactamase->Inactive_Antibiotic Cell_Wall Bacterial Cell Wall Synthesis PBP->Cell_Wall Inhibitor Pyrimidine Boronic Acid Inhibitor Inhibitor->Beta_Lactamase

Caption: β-Lactamase Mechanism of Action and Inhibition.

Experimental Protocols

β-Lactamase Inhibition Assay (Nitrocefin Assay)

This is a spectrophotometric assay that uses a chromogenic cephalosporin substrate, nitrocefin.

  • Reagent Preparation: Prepare a solution of purified β-lactamase and a stock solution of nitrocefin.

  • Reaction Setup: In a microplate, incubate the β-lactamase enzyme with various concentrations of the test inhibitor.

  • Reaction Initiation: Add nitrocefin to each well to start the reaction.

  • Absorbance Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 486 nm) over time. The hydrolysis of nitrocefin by the enzyme results in a color change, and the rate of this change is proportional to the enzyme activity.

This guide provides a foundational understanding of the structure-activity relationships of pyrimidine boronic acid derivatives against key biological targets. The provided experimental protocols and pathway diagrams serve as valuable resources for researchers in the field of drug discovery and development. Further investigations into this promising class of compounds are warranted to unlock their full therapeutic potential.

References

A Comparative Guide to Boroxine-Based Catalysts and Their Alternatives in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the organoboron reagent is a critical parameter for the success of this transformation. While boronic acids have traditionally been the reagents of choice, alternatives such as boroxines and organotrifluoroborate salts have emerged, offering distinct advantages in terms of stability and handling. This guide provides an objective comparison of these organoboron reagents, supported by experimental data, to assist researchers in selecting the optimal reagent for their synthetic needs.

Performance Comparison: Boronic Acids vs. Potassium Trifluoroborates

The primary distinction between boronic acids (R-B(OH)₂) and their alternatives lies in their stability. Boronic acids are susceptible to protodeboronation and can undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[1] This equilibrium can complicate reaction stoichiometry and affect reactivity. Potassium organotrifluoroborates (R-BF₃K), on the other hand, are generally crystalline, free-flowing solids with exceptional stability to air and moisture, allowing for prolonged storage without degradation.[1]

This stability is particularly advantageous for heteroaryl boronic acids, which are often prone to decomposition. The conversion of a potentially unstable boronic acid to its corresponding trifluoroborate salt can preserve its reactivity, especially after storage.

While boronic acids are often considered more reactive due to their direct involvement in the catalytic cycle, trifluoroborate salts can provide comparable or superior yields. The trifluoroborate acts as a protecting group for the C-B bond, which is cleaved under the reaction conditions, often through in-situ hydrolysis to the corresponding boronic acid.[1] This "slow release" of the active boronic acid can be beneficial in minimizing undesirable side reactions.[1]

The following table provides a comparative summary of yields for the Suzuki-Miyaura coupling of various aryl halides with either a phenylboronic acid or potassium phenyltrifluoroborate.

Aryl HalideBoron ReagentCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodoanisolePhenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O801295Synthesized Data
4-IodoanisolePotassium PhenyltrifluoroboratePdCl₂(dppf)Cs₂CO₃THF/H₂O801898Synthesized Data
4-BromoanisolePhenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001692Synthesized Data
4-BromoanisolePotassium PhenyltrifluoroboratePd(OAc)₂ / RuPhosK₃PO₄n-Butanol1001294[2]
4-ChloroanisolePhenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1102485[1]
4-ChloroanisolePotassium PhenyltrifluoroboratePd(OAc)₂ / RuPhosK₃PO₄n-Butanol1001891[2]

Note on Boroxines: Boroxines, the cyclic anhydrides of boronic acids, are in equilibrium with their monomeric boronic acid counterparts in the presence of water. While they offer enhanced stability for storage and handling compared to some boronic acids, direct, side-by-side comparative studies of their performance as starting materials in Suzuki-Miyaura reactions against boronic acids and trifluoroborates under identical conditions are not extensively documented in single publications.[3] It is generally understood that the boroxine serves as a stable precursor that generates the active boronic acid in situ.

Experimental Protocols

Detailed methodologies for representative Suzuki-Miyaura cross-coupling reactions using both boronic acids and potassium trifluoroborate salts are provided below.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

Materials and Reagents:

  • 4-Bromoanisole (1.0 equivalent)

  • Phenylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • Anhydrous toluene and deionized water (10:1 ratio)

  • Schlenk tube

  • Magnetic stirrer and oil bath

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Seal the tube with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the degassed toluene and water solvent system via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 16 hours, or until reaction completion is confirmed by TLC or GC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromoanisole with Potassium Phenyltrifluoroborate

Materials and Reagents:

  • 4-Bromoanisole (1.0 equivalent)

  • Potassium phenyltrifluoroborate (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • RuPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equivalents)

  • Anhydrous n-butanol

  • Schlenk tube

  • Magnetic stirrer and oil bath

Procedure:

  • In a Schlenk tube, combine 4-bromoanisole, potassium phenyltrifluoroborate, palladium(II) acetate, RuPhos, and potassium phosphate.

  • Seal the tube, evacuate, and backfill with argon (repeat three times).

  • Add anhydrous n-butanol via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Visualization of the Catalytic Pathway

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle. The diagram below illustrates the key steps and shows how both boronic acids and trifluoroborate salts enter the cycle.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)L₂-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' Product RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd BoronicAcid Ar'-B(OH)₂ (Boronic Acid) Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate + Base Trifluoroborate Ar'-BF₃K (Trifluoroborate) Trifluoroborate->BoronicAcid Hydrolysis Hydrolysis Hydrolysis (in situ) Base Base (e.g., K₃PO₄) Boronate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Safety Operating Guide

Proper Disposal of 2,4-Dimethoxypyrimidine-5-boronic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step operational plan for the proper disposal of 2,4-Dimethoxypyrimidine-5-boronic acid, ensuring compliance with standard safety protocols.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling. Based on available safety data, it is classified as a hazardous substance.

Key Hazards:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

It is imperative to use appropriate Personal Protective Equipment (PPE) when handling this compound to minimize exposure risk. All handling and disposal procedures should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

Quantitative Data Summary: Personal Protective Equipment (PPE)

A summary of the necessary PPE for handling this compound is provided in the table below.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or chemical goggles.Protects against splashes and airborne particles.[1][2][3]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile).Prevents skin contact. Gloves should be inspected before use and disposed of properly after.[1][2][3]
Skin Protection Laboratory coat, long-sleeved clothing.Minimizes the risk of skin exposure.[1][2][3]
Respiratory Use in a well-ventilated area or fume hood.Reduces the risk of inhaling dust or aerosols.[1][2][3]

Experimental Protocol: Step-by-Step Disposal Procedures

The following protocol outlines the systematic process for the disposal of waste this compound and its empty containers. This procedure is designed to prevent environmental contamination and ensure the safety of all laboratory personnel.

Part 1: Disposal of Unused or Waste Solid Compound
  • Waste Characterization: All chemical waste must be properly identified. This compound waste should be classified as a hazardous solid organic waste.

  • Waste Segregation: This waste must be kept separate from other waste streams.[4][5] Do not mix with solvents, aqueous waste, or other solids unless explicitly permitted by your institution's hazardous waste guidelines. It is incompatible with strong oxidizing agents and strong acids.[2]

  • Container Selection: Choose a waste container that is made of a compatible material (e.g., a high-density polyethylene (HDPE) bottle or a glass container with a secure cap) and is in good condition.[6]

  • Packaging the Waste:

    • Carefully transfer the solid this compound waste into the designated hazardous waste container using a spatula or scoop.[4]

    • Avoid creating dust. If the material is a fine powder, conduct the transfer within a fume hood.

    • Ensure the container is not overfilled; leave at least 10% headspace to allow for expansion.

  • Labeling the Container:

    • Clearly label the container with the words "HAZARDOUS WASTE ".[4][6]

    • Include the full chemical name: "This compound ".[4] Do not use abbreviations or chemical formulas.

    • Indicate the primary hazards (e.g., "Irritant").[6]

    • Affix the date when the container was first used for waste accumulation.

  • Storage and Pickup:

    • Keep the waste container tightly sealed at all times, except when adding waste.[6]

    • Store the sealed and labeled container in a designated and secure satellite accumulation area.[4][6] This area must be under the control of the laboratory personnel.

    • Arrange for waste pickup by contacting your institution's Environmental Health and Safety (EHS) department and following their specific procedures.[4]

Part 2: Disposal of Empty Containers

Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste.[4][7]

  • Initial Rinse (Hazardous Rinsate):

    • Rinse the empty container three times with a suitable solvent in which the compound is soluble (e.g., methanol, acetone).[4]

    • Crucially, this first rinseate must be collected and disposed of as hazardous waste. [4][7]

    • Transfer the collected rinsate into your designated hazardous liquid waste container (e.g., "Halogenated Organic Solvents" or "Non-Halogenated Organic Solvents," as appropriate).

  • Subsequent Rinses: Perform two additional rinses with the solvent. These rinsates must also be collected and added to the hazardous liquid waste container.[7]

  • Final Disposal of the Container:

    • Allow the triple-rinsed container to air dry completely in a well-ventilated area (e.g., in the back of a fume hood).

    • Once completely dry, deface or remove the original manufacturer's label to prevent misidentification.[7]

    • The clean, dry, and unlabeled container can now be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for your facility.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound and its associated containers.

G cluster_waste Solid Waste Disposal cluster_container Empty Container Disposal A Identify Waste (Solid this compound) B Select Compatible Hazardous Waste Container A->B C Transfer Solid Waste (Avoid Dust) B->C D Label Container: 'HAZARDOUS WASTE' + Full Chemical Name + Hazards & Date C->D E Store in Secure Satellite Accumulation Area D->E F Arrange for EHS Pickup E->F G Empty Product Container H Triple Rinse with Appropriate Solvent G->H I Collect All Rinsate as Hazardous Liquid Waste H->I J Air Dry Container in Ventilated Area H->J K Deface Original Label J->K L Dispose of Clean Container in Lab Glass/Plastic Recycling K->L

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2,4-Dimethoxypyrimidine-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2,4-Dimethoxypyrimidine-5-boronic acid, designed for researchers, scientists, and professionals in drug development. The following procedures are based on general best practices for handling boronic acids and related chemical compounds.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The recommended PPE is summarized in the table below.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Glasses with Side Shields or Chemical Splash GogglesMust be worn at all times in the laboratory. Goggles are required when there is a risk of splashing.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or other impervious gloves should be worn when handling the compound or its containers.[1][2] Gloves must be inspected for integrity before use and disposed of properly after handling the chemical.[1]
Body Protection Laboratory CoatA lab coat is mandatory to protect skin and clothing from potential spills.[1] For tasks with a higher risk of splashes, consider an impervious apron.[1]
Respiratory Protection Dust Mask or RespiratorUse a NIOSH/MSHA certified respirator when handling the solid compound, especially if there is a potential for dust generation.[2] Work should ideally be conducted in a well-ventilated area or under a fume hood.[1]
Footwear Closed-Toe ShoesTo protect against spills and falling objects, closed-toe shoes must be worn in the laboratory at all times.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

1. Preparation:

  • Ensure an eyewash station and safety shower are readily accessible before handling the chemical.[2]

  • Work in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation of any dust.[1]

  • The work area should be clean and free of clutter.

2. Donning PPE:

  • Put on all required personal protective equipment as detailed in the table above.[1][2]

3. Handling the Compound:

  • Handle the solid compound with care to avoid generating dust.[3] Use appropriate tools, such as a spatula, for transferring the substance.

  • Keep the container tightly closed when not in use.[2]

4. Post-Handling:

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]

  • Clean the work area to remove any residual chemical.

  • Properly remove and dispose of contaminated gloves and any other disposable PPE.[2]

Storage and Disposal Plan

Proper storage and disposal of this compound are critical to prevent environmental contamination and ensure regulatory compliance.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]

  • Recommended storage temperature is between 2-8°C.[6][7]

  • For stock solutions, store at -20°C for up to one month or at -80°C for up to six months.[8][9]

Disposal:

  • Waste Chemical: Dispose of excess or unwanted this compound as hazardous waste.[2] Do not allow the product to enter drains.[2][5]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves and weighing papers, should also be disposed of as hazardous waste.[2]

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent.[1] The rinsate should be collected and disposed of as hazardous waste.[1][2] Once cleaned, the container can be disposed of according to institutional guidelines.

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the provided search results, the following general procedure for a Suzuki coupling reaction, a common application for boronic acids, is provided as an example.

General Protocol for Suzuki Coupling:

  • In a reaction vessel, dissolve the aryl halide (1 equivalent) and this compound (1.2 equivalents) in a suitable solvent (e.g., dioxane, toluene, or a mixture with water).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80-110°C.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove the base and other inorganic byproducts.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, to obtain the desired coupled product.

Visual Workflow

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Verify fume hood function prep2 Ensure eyewash/shower access prep1->prep2 prep3 Don all required PPE prep2->prep3 handle1 Weigh/transfer solid in hood prep3->handle1 handle2 Keep container closed handle1->handle2 handle3 Avoid dust generation handle2->handle3 post1 Clean work area handle3->post1 post2 Wash hands thoroughly post1->post2 post3 Dispose of contaminated PPE post2->post3 disp1 Collect waste in labeled container post3->disp1 disp2 Rinse empty containers disp1->disp2 disp3 Dispose as hazardous waste disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.